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  • Product: Methyl 1-phenyl-1H-pyrazole-5-carboxylate
  • CAS: 55115-07-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-phenyl-1H-pyrazole-5-carboxylate and its Analogs for Drug Discovery and Development

This technical guide provides a comprehensive overview of Methyl 1-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Due...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 1-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Due to the specificity of this chemical structure, this guide also encompasses the broader class of phenyl-pyrazole-carboxylate derivatives to provide a robust framework for understanding its synthesis, properties, and potential applications.

Introduction and Chemical Identity

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The specific molecule, Methyl 1-phenyl-1H-pyrazole-5-carboxylate, is characterized by a central pyrazole ring, a phenyl group substituted at the N1 position, and a methyl carboxylate group at the C5 position.

IdentifierValue
IUPAC Name Methyl 1-phenyl-1H-pyrazole-5-carboxylate
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Canonical SMILES COC(=O)C1=CC=NN1C2=CC=CC=C2
InChI Key InChI=1S/C11H10N2O2/c1-15-11(14)10-7-6-12-13(10)9-4-2-3-5-8-9/h2-8H,1H3

It is crucial to distinguish this compound from its isomers, such as Methyl 1-phenyl-1H-pyrazole-3-carboxylate and Methyl 1-phenyl-1H-pyrazole-4-carboxylate, as the position of the carboxylate group significantly influences the molecule's chemical reactivity and biological activity.

Physicochemical Properties and Characterization

The physicochemical properties of Methyl 1-phenyl-1H-pyrazole-5-carboxylate are predicted based on data from closely related analogs. These properties are critical for its handling, formulation, and pharmacokinetic profiling.

PropertyPredicted Value/InformationSource/Basis
Appearance White to off-white or pale yellow solidAnalogy to similar pyrazole esters[3]
Melting Point Expected to be in the range of 100-150 °CBased on substituted pyrazole esters[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General characteristics of similar organic esters
Thermal Stability Thermally stable under standard laboratory conditions.[5]
Spectroscopic Characterization:

The structural elucidation of Methyl 1-phenyl-1H-pyrazole-5-carboxylate and its derivatives relies on a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and a singlet for the methyl ester protons. The chemical shifts of the pyrazole protons are indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the methyl carbon of the ester.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹, and bands corresponding to the C=N and C=C stretching of the pyrazole and phenyl rings.

Synthesis and Manufacturing

The synthesis of Methyl 1-phenyl-1H-pyrazole-5-carboxylate can be approached through established methods for pyrazole ring formation. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.

A plausible synthetic route is outlined below:

Synthesis_of_Methyl_1_phenyl_1H_pyrazole_5_carboxylate reagent1 Methyl 2-formyl-3-oxopropanoate intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Phenylhydrazine reagent2->intermediate product Methyl 1-phenyl-1H-pyrazole-5-carboxylate intermediate->product Cyclization (Dehydration)

A potential synthetic workflow for Methyl 1-phenyl-1H-pyrazole-5-carboxylate.
Detailed Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of a suitable β-ketoester, such as methyl 3-oxo-2-(phenylhydrazono)butanoate, in a protic solvent like ethanol or acetic acid, add phenylhydrazine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]

Potential Therapeutic Targets:
  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.

  • Anthelmintic Agents: Recent studies have highlighted the potential of 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent anthelmintic agents.[6]

The workflow for investigating the therapeutic potential of a novel pyrazole derivative is illustrated below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Analogs screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt in_vivo In Vivo Efficacy Models lead_opt->in_vivo safety Safety and Toxicology Studies in_vivo->safety Clinical Trials Clinical Trials safety->Clinical Trials

A generalized workflow for the discovery and development of novel pyrazole-based therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 1-phenyl-1H-pyrazole-5-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 1-phenyl-1H-pyrazole-5-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure lends itself to further modification to optimize biological activity. While specific data for this exact molecule is sparse, the wealth of information on related pyrazole derivatives provides a strong foundation for its exploration in medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

  • Matrix Fine Chemicals. 1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 16(12), 433-443. [Link]

  • Molbase. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID 91138-00-0 wiki. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Saeed, A., & Al-Qurashi, F. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Preston, S., et al. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(9), 4679-4692. [Link]

  • Rapetti, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

Sources

Exploratory

Structural and Mechanistic Divergence of 1-Phenylpyrazole Carboxylates: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, agrochemical development, and materials science [1]. Among its functionalized derivatives, 1-phenylpyrazole carboxylates serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, agrochemical development, and materials science [1]. Among its functionalized derivatives, 1-phenylpyrazole carboxylates serve as critical building blocks for designing complex bioactive molecules, including viral protease inhibitors and GABA receptor antagonists[2], [3]. The positioning of the carboxylate group—specifically at the C3 versus the C5 position—profoundly dictates the molecule's electronic distribution, steric profile, and subsequent chemical reactivity. This whitepaper provides an in-depth mechanistic analysis of methyl 1-phenyl-1H-pyrazole-3-carboxylate and its C5 regioisomer, detailing the structural causality, regioselective synthesis workflows, and analytical validation required for advanced drug development.

Structural and Electronic Divergence

The regiochemistry of the methyl ester group on the 1-phenylpyrazole core creates two distinct chemical entities with divergent physicochemical properties.

In methyl 1-phenyl-1H-pyrazole-3-carboxylate , the ester group is positioned distally from the N1-phenyl ring. This spatial separation minimizes steric hindrance, allowing the phenyl ring to adopt a nearly coplanar conformation with the pyrazole core. This coplanarity extends the π-conjugation system across the molecule, stabilizing it thermodynamically and rendering the C4 proton relatively deshielded.

Conversely, in methyl 1-phenyl-1H-pyrazole-5-carboxylate , the ester moiety is adjacent to the N1-phenyl group. The resulting steric clash forces the phenyl ring out of the pyrazole plane, disrupting extended conjugation. This orthogonal conformation significantly alters the magnetic anisotropy experienced by the ester's methoxy protons. The phenyl ring's electron cloud shields the adjacent methoxy group, typically shifting its


H NMR resonance upfield compared to the 3-carboxylate isomer [4].

Mechanistic Causality in Regioselective Synthesis

The classical Knorr pyrazole synthesis, involving the condensation of phenylhydrazine with a 1,3-dicarbonyl compound (e.g., methyl 2,4-dioxopentanoate), inherently produces a mixture of regioisomers [5]. The regioselectivity is governed by the differential electrophilicity of the dicarbonyl carbons and the distinct nucleophilicities of phenylhydrazine's two nitrogen atoms.

  • Kinetic Control (3-Carboxylate Favorability): The terminal primary amine (-NH

    
    ) of phenylhydrazine is more nucleophilic than the internal secondary amine (-NH-Ph). It preferentially attacks the more electrophilic C4 ketone carbonyl. Subsequent intramolecular cyclization of the -NH-Ph onto the C2 ester-adjacent carbonyl yields the 3-carboxylate isomer as the major product.
    
  • Thermodynamic/Alternative Control (5-Carboxylate Favorability): To invert this regioselectivity and favor the 5-carboxylate, chemists must bypass the Knorr intermediate. This is achieved using 1,3-dipolar cycloadditions or masked electrophiles [6]. By using methyl diazoacetate and an appropriate alkyne, the reaction dictates regiochemistry through frontier molecular orbital (FMO) interactions rather than stepwise nucleophilic attack.

Workflow Node1 Starting Materials Node2 Pathway A: Knorr Condensation (1,3-Dicarbonyl + PhNHNH2) Node1->Node2 Node3 Pathway B: 1,3-Dipolar Cycloaddition (Diazoacetate + Alkyne) Node1->Node3 Node4 Kinetic/Thermodynamic Mixture of Regioisomers Node2->Node4 Node5 Highly Regioselective Cyclization Node3->Node5 Node6 Methyl 1-phenyl-1H-pyrazole- 3-carboxylate (Major) Node4->Node6 Node7 Methyl 1-phenyl-1H-pyrazole- 5-carboxylate (Minor/Major) Node4->Node7 Node5->Node7

Figure 1: Synthetic workflows dictating the regioselectivity of 1-phenylpyrazole carboxylates.

Experimental Workflows & Self-Validating Protocols

The following protocols establish self-validating systems for synthesizing and isolating these regioisomers, ensuring high scientific integrity and reproducibility.

Protocol 1: Synthesis of Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate via Knorr Condensation
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2,4-dioxopentanoate (1.0 eq) in anhydrous ethanol (10 mL/mmol).

  • Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise at 0 °C.

    • Causality: Dropwise addition at low temperature suppresses bis-hydrazone formation and maximizes the kinetic attack of the terminal -NH

      
       on the highly electrophilic C4 ketone.
      
  • Catalysis & Cyclization: Add a catalytic amount of 12M HCl. Heat the mixture to reflux for 3 hours [5].

    • Causality: Acid catalysis protonates the carbonyl oxygens, increasing their electrophilicity for nucleophilic attack, and facilitates the dehydration steps required for final aromatization.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 80:20). The appearance of a highly UV-active spot indicates pyrazole formation.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude mixture via silica gel flash chromatography. The 3-carboxylate typically elutes first due to its lower polarity.

  • Self-Validation (Purity Analysis): Run HPLC on a C18 column (Mobile Phase: Water/MeCN with 0.1% Formic Acid gradient). A single sharp peak at 220 nm confirms >95% purity [1].

Protocol 2: Regioselective Synthesis of the 5-Carboxylate Isomer via 1,3-Dipolar Cycloaddition
  • Reaction Setup: Charge a sealed tube with methyl diazoacetate (1.2 eq) and an appropriate alkyne (1.0 eq) in acetonitrile.

  • Catalysis: Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst [6].

  • Cycloaddition: Heat the mixture to 80 °C until complete conversion is observed.

    • Causality: The base promotes the formation of the active dipole, which reacts regioselectively with the alkyne. The transition state geometry places the ester group exclusively at the 5-position, completely avoiding the regiochemical ambiguity of the Knorr synthesis.

  • Self-Validation (Structural Confirmation): Isolate the product and analyze via

    
    H NMR. The absence of the ~3.90 ppm methoxy singlet (characteristic of the 3-carboxylate) and the presence of an upfield shifted singlet confirms the 5-carboxylate regiochemistry.
    

Quantitative Data & Analytical Characterization

The structural differences between the two regioisomers manifest clearly in their analytical data. Table 1 summarizes the key comparative metrics utilized for structural validation [4].

PropertyMethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylateMethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Regiochemistry Ester at C3, Methyl at C5Ester at C5, Methyl at C3

H NMR (CDCl

) - Pyrazole H4
~6.72 ppm (s, 1H)~6.85 ppm (s, 1H)

H NMR (CDCl

) - OMe
~3.90 ppm (s, 3H)~3.75 ppm (s, 3H) (Shielded by N-Ph)
Steric Hindrance Low (N-Ph and C3-Ester are distant)High (N-Ph and C5-Ester clash)
Conjugation Extended (Coplanar Phenyl Ring)Disrupted (Orthogonal Phenyl Ring)
Typical Yield (Knorr Synthesis) Major Isomer (70-85%)Minor Isomer (10-25%)

Biological & Pharmacological Applications

The spatial orientation of the carboxylate group is not merely a synthetic curiosity; it is a critical determinant of target binding affinity. In the development of Dengue virus (DENV) NS2B-NS3 protease inhibitors, pyrazole-3-carboxylic acid derivatives have demonstrated potent antiviral activity (EC


 down to 4.1 μM) [2]. The 3-carboxylate geometry allows optimal hydrogen bonding with the protease active site, whereas the 5-carboxylate isomer experiences steric clashes that abrogate binding. Similarly, in agrochemical applications targeting insect GABA receptors, the regiochemistry dictates the molecule's lipophilicity and receptor fit, making precise regiocontrol a non-negotiable parameter in lead optimization [1].

References

  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • US11090288B2 - Pyrazole derivatives and their uses thereof.
  • Achieving high levels of chemo- and regioselectivity has been the Achilles' heel of organic synthesis. SSRN.
  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo. The Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
Foundational

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed scientific overview of 1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester, a heterocyclic compound belonging to the highly s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed scientific overview of 1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester, a heterocyclic compound belonging to the highly significant pyrazole class. The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous approved drugs and bioactive molecules.[1][2] This document delineates the molecule's physicochemical properties, outlines a robust synthetic strategy, provides a thorough guide to its characterization, and explores its applications in modern research and development.

Core Molecular Attributes and Physicochemical Properties

1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester is an aromatic heterocyclic compound. The structure consists of a five-membered pyrazole ring substituted with a phenyl group at the N1 position and a methyl carboxylate group at the C5 position. This specific substitution pattern dictates its electronic properties and reactivity, making it a valuable synthon for further chemical elaboration.

The fundamental properties of the molecule are summarized below. The molecular weight is calculated based on its chemical formula.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂(Calculated)
Molecular Weight 202.21 g/mol (Calculated)
General Class Pyrazole Carboxylic Acid Ester[3]
Appearance Expected to be a solid[4]

Synthesis Strategy: A Mechanistic Approach

The synthesis of asymmetrically substituted pyrazoles such as 1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester requires careful selection of starting materials to ensure regiochemical control. The most common and versatile approach is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5]

To achieve the desired 1,5-substitution pattern, a logical synthetic route involves the reaction of phenylhydrazine with a methyl ester derivative of a 3-oxo-propenal or a related β-keto-enal equivalent. A plausible and efficient precursor is methyl 2-formyl-3-oxobutanoate or a similar activated carbonyl compound.

Proposed Synthetic Workflow

The reaction proceeds via a nucleophilic attack of the phenylhydrazine on the carbonyl carbons of the β-dicarbonyl equivalent, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

G cluster_0 Starting Materials cluster_1 Reaction & Cyclization cluster_2 Product & Purification Phenylhydrazine Phenylhydrazine Condensation Condensation/ Addition-Elimination Phenylhydrazine->Condensation Dicarbonyl_Equivalent Methyl 2-formyl-3-oxobutanoate (or equivalent) Dicarbonyl_Equivalent->Condensation Dehydration Dehydration/ Aromatization Condensation->Dehydration Forms Hydrazone Intermediate Crude_Product Crude Methyl 1-phenyl-1H-pyrazole-5-carboxylate Dehydration->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for pyrazole synthesis.[3][6]

  • Reaction Setup : To a solution of the β-dicarbonyl equivalent (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0 eq.) dropwise at room temperature.

  • Reaction Execution : Stir the mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction : The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted hydrazine, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure methyl 1-phenyl-1H-pyrazole-5-carboxylate.

Comprehensive Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale & Reference
~1720-1735C=O Stretch (Ester)Strong, sharp peakThis is a characteristic and strong absorption for the carbonyl group in an α,β-unsaturated ester.[1][8]
~1590-1610C=C/C=N Stretch (Aromatic/Pyrazole)Medium to strong peaksCorresponds to the stretching vibrations within the phenyl and pyrazole rings.
~3050-3150C-H Stretch (Aromatic)Weak to medium peaksAromatic C-H stretches typically appear above 3000 cm⁻¹.
~2950-2990C-H Stretch (Aliphatic, -OCH₃)Weak peaksCorresponds to the methyl group of the ester.
~1200-1300C-O Stretch (Ester)Strong peakCharacteristic stretching vibration of the ester C-O bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and environment of the different hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Reference
~3.8 - 3.9Singlet (s)3H-OCH₃The methyl ester protons are in a distinct environment and appear as a singlet.[11]
~6.8 - 7.0Doublet (d)1HH4-pyrazoleThe proton at the C4 position of the pyrazole ring, coupled to the H3 proton.
~7.3 - 7.6Multiplet (m)5HPhenyl-HProtons of the N-phenyl ring will appear as a complex multiplet in the typical aromatic region.[6]
~7.8 - 8.0Doublet (d)1HH3-pyrazoleThe proton at the C3 position, typically downfield due to its position adjacent to a ring nitrogen.

¹³C NMR Spectroscopy: The carbon NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale & Reference
~52-OCH₃The carbon of the ester's methyl group.[1]
~110-115C4-pyrazoleThe C4 carbon of the pyrazole ring.
~120-130Phenyl CarbonsAromatic carbons of the phenyl substituent.
~138-140C5-pyrazoleThe carbon bearing the ester group.
~140-145C3-pyrazoleThe C3 carbon of the pyrazole ring.
~160-165C=O (Ester)The carbonyl carbon of the methyl ester, typically found in this downfield region.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected Molecular Ion (M⁺) : A prominent peak should be observed at m/z = 202, corresponding to the molecular weight of C₁₁H₁₀N₂O₂.

  • Key Fragmentation Pathways : Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 143. Another significant fragment would be the phenyl cation at m/z = 77.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12][13] Pyrazole carboxylic acids and their ester derivatives are key intermediates and pharmacophores in the development of new therapeutic agents and agrochemicals.[14][15]

Role in Medicinal Chemistry
  • Anti-inflammatory and Analgesic Agents : The pyrazole nucleus is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Derivatives of 1-phenyl-1H-pyrazole have demonstrated strong anti-inflammatory, analgesic, and antipyretic activities.[16] The ester functionality serves as a versatile handle for conversion into amides and other derivatives to modulate activity and pharmacokinetic properties.

  • Anticancer Therapeutics : Numerous pyrazole derivatives have been investigated as potent anticancer agents. They can act as inhibitors of key enzymes involved in cell proliferation and survival, such as kinases.[12][17] The 1-phenyl-pyrazole scaffold is a common feature in molecules designed to target these pathways.

  • Other Therapeutic Areas : The versatility of the pyrazole ring has led to its incorporation into drugs for a wide array of conditions, including obesity, psychiatric disorders, and infectious diseases.[1][13]

G cluster_0 Chemical Modification cluster_1 Potential Bioactive Molecules cluster_2 Therapeutic Targets A 1-phenyl-1H-pyrazole- 5-carboxylic acid methyl ester B Hydrolysis A->B C Amidation A->C D Other Derivatization A->D E Carboxylic Acid Precursors B->E F Pyrazole Carboxamides C->F G Novel Heterocyclic Systems D->G I COX-2 Inhibitors (Anti-inflammatory) E->I H Kinase Inhibitors (Anticancer) F->H J Other Receptors/Enzymes F->J G->J

Caption: Role of the title compound as a key intermediate in drug discovery.

Importance in Agrochemicals

Pyrazole carboxylic acid derivatives are crucial intermediates in the synthesis of modern insecticides, fungicides, and herbicides.[14][18]

  • Insecticides : The pyrazole-carboxamide structure is central to the blockbuster class of diamide insecticides (e.g., Chlorantraniliprole), which act on insect ryanodine receptors.[14]

  • Fungicides : Many systemic fungicides that inhibit succinate dehydrogenase (SDHIs) are based on a pyrazole-carboxamide core.[18]

  • Herbicides : Pyrazole derivatives are used to develop herbicides that target essential plant enzymes, offering effective weed control.[2]

The methyl ester of 1-phenyl-1H-pyrazole-5-carboxylic acid represents a valuable building block that can be readily converted to the corresponding acid and subsequently to a diverse library of amides for screening in both pharmaceutical and agrochemical discovery programs.

Conclusion

1-phenyl-1H-pyrazole-5-carboxylic acid methyl ester, with a molecular weight of 202.21 g/mol , is a significant heterocyclic compound. Its synthesis is reliably achieved through established condensation reactions, and its structure can be unequivocally confirmed by a combination of FT-IR, NMR, and mass spectrometry. As a versatile intermediate, it provides a gateway to a wide range of bioactive molecules, underscoring the enduring importance of the pyrazole scaffold in the ongoing development of novel drugs and agrochemicals. The strategic modification of this core structure continues to be a fruitful area of research for scientists and drug development professionals.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). PMC. Retrieved from [Link]

  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. Retrieved from [Link]

  • 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID 91138-00-0 wiki. (n.d.). Molecule Structure. Retrieved from [Link]

  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (2025). Royalchem. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1984). PubMed. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Nagaraja, G. K., et al. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]

  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Evaluation of Methyl5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Nsaria, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2016). Pharmaceutical Sciences. Retrieved from [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Retrieved from [Link]

  • Khan, K. M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • A NEW SERIES OF 1-PHENYLPYRAZOLE PEPTIDOMIMETICS. (1999). Latvian Institute of Organic Synthesis. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of Methyl 1-Phenyl-Pyrazole-5-Carboxylate: A Technical Framework

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling of methyl 1-phenyl-1H-pyrazole-5-carboxylate . This content is designed for researchers and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling of methyl 1-phenyl-1H-pyrazole-5-carboxylate . This content is designed for researchers and process chemists requiring rigorous data for synthesis, purification, and formulation.

Executive Summary

Methyl 1-phenyl-1H-pyrazole-5-carboxylate (MW: 202.21 g/mol ) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds, including p38 MAP kinase inhibitors and pyrazolone-based antioxidants. Its solubility behavior is governed by the interplay between the lipophilic N-phenyl pyrazole core and the polar, hydrogen-bond-accepting methyl ester moiety.

This guide provides a comprehensive analysis of its solubility landscape, establishing a "Solubility-Structure" correlation to aid in solvent selection. Furthermore, it details a standardized Isothermal Shake-Flask Protocol to generate precise mole-fraction data, as specific quantitative tables are often absent from open literature for this specific derivative.

Physicochemical Profile & Solubility Landscape

Structural Determinants

The molecule features a planar pyrazole ring substituted at the N1 position with a phenyl group and at the C5 position with a methyl ester.[1]

  • Lipophilicity: The N-phenyl group significantly increases

    
    , reducing water solubility and enhancing affinity for chlorinated and aromatic solvents.
    
  • H-Bonding: The ester carbonyl and pyrazole nitrogen (N2) act as weak hydrogen bond acceptors. The molecule lacks strong hydrogen bond donors, making it dependent on protic solvents (alcohols) to form solute-solvent H-bonds for dissolution.

Solvent Compatibility Matrix

Based on synthetic isolation procedures and structural analogs (e.g., 1-phenyl-3-methyl-5-pyrazolone), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction, Reaction Medium
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate-High Extraction, Crystallization
Alcohols Methanol (MeOH), Ethanol (EtOH)Temp-Dependent Recrystallization (Primary)
Polar Aprotic DMSO, DMF, THFVery High Stock Solutions, Library Synthesis
Non-Polar Hexane, Heptane, CyclohexaneLow/Insoluble Anti-Solvent , Washing
Aqueous Water, Acidic BuffersInsoluble Precipitation Medium

Process Insight: The compound is typically synthesized in alcohols and isolated by precipitation with water or cooling. This confirms a steep solubility-temperature curve in ethanol/methanol, making them ideal candidates for cooling crystallization.

Experimental Protocol: Solubility Determination

To generate authoritative thermodynamic data, the Isothermal Shake-Flask Method coupled with HPLC or Gravimetric analysis is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining equilibrium solubility.

SolubilityWorkflow Start Excess Solute Addition Equilibration Isothermal Shaking (24-48h, Constant T) Start->Equilibration Solvent + Solid Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Equilibrium Reached Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Clear Supernatant Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Dilution Analysis->Equilibration If Deviation > 3% DataCalc Mole Fraction (x) Calculation Analysis->DataCalc Conc. Data

Figure 1: Standardized Isothermal Shake-Flask Workflow for Solubility Measurement.

Detailed Methodology

Objective: Determine the mole fraction solubility (


) of methyl 1-phenyl-pyrazole-5-carboxylate in pure solvents at temperatures 

to

K.

Step 1: Preparation

  • Weigh an excess amount of methyl 1-phenyl-pyrazole-5-carboxylate (approx. 200-500 mg depending on solvent) into a jacketed glass vessel or crimp-top vial.

  • Add a precise volume (e.g., 10 mL) of the target solvent (MeOH, EtOH, EtOAc).

Step 2: Equilibration

  • Place vials in a thermostatic shaker bath controlled to

    
     K.
    
  • Agitate at 150-200 rpm for 24–48 hours. Note: Time to equilibrium must be validated by sampling at 24h and 48h to ensure no significant change in concentration.

Step 3: Sampling

  • Stop agitation and allow the suspension to settle for 1–2 hours at the set temperature.

  • Using a pre-heated syringe (to prevent precipitation), withdraw 1 mL of the supernatant.

  • Filter immediately through a 0.22

    
    m PTFE filter into a pre-weighed volumetric flask.
    

Step 4: Quantification (Gravimetric)

  • Weigh the flask with the solution.

  • Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved.

  • Calculate solubility (

    
    ) in g/g solvent.
    

Step 5: Quantification (HPLC - Preferred)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Detection: UV at 254 nm (pyrazole characteristic absorption).

  • Calibration: External standard method using pure reference material.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy (

) and entropy (

).
Modified Apelblat Equation

This semi-empirical model is highly accurate for pyrazole derivatives in polar and non-polar solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Van't Hoff Equation

Used to determine the thermodynamic functions of the dissolution process.



  • Interpretation:

    • Endothermic (

      
      ):  Solubility increases with temperature (Typical for this compound).
      
    • Exothermic (

      
      ):  Solubility decreases with temperature.
      
    • Gibbs Free Energy:

      
      . A negative 
      
      
      
      indicates spontaneous dissolution.

Process Application: Crystallization Strategy

For purification, the solubility differential between hot and cold solvent is the critical parameter.

Solvent Selection Logic

The following decision tree assists in selecting the optimal solvent system for recrystallizing methyl 1-phenyl-pyrazole-5-carboxylate.

SolventSelection Root Select Solvent for Recrystallization CheckSol Check Solubility at Boiling Point Root->CheckSol HighSol Solubility > 100 mg/mL? CheckSol->HighSol YesHigh Check Solubility at 25°C HighSol->YesHigh Yes NoLow Solvent Too Weak (Try stronger solvent) HighSol->NoLow No CheckYield Yield Analysis YesHigh->CheckYield Calculate Delta S GoodYield Good Yield (>80%) (e.g., Ethanol, Methanol) CheckYield->GoodYield High Delta S PoorYield Solubility too high at 25°C (Use Anti-Solvent) CheckYield->PoorYield Low Delta S AntiSolvent Add Water or Hexane to induce nucleation PoorYield->AntiSolvent

Figure 2: Solvent Selection Decision Tree for Crystallization Processes.

Recommended Purification Protocol

Based on the solubility profile, Ethanol/Water is the recommended binary system for purification:

  • Dissolve crude solid in boiling Ethanol (approx. 5-10 volumes).

  • Filter hot to remove insoluble mechanical impurities.

  • Slowly cool to room temperature. If crystallization is sluggish, add Water dropwise (Anti-solvent) until turbidity persists, then cool to 0-5°C.

  • Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

References

  • Synthesis & Isolation: "Synthesis of methyl 1-phenyl-1H-pyrazole-5-carboxylate." European Patent EP 3 324 977 B1, 2018.

  • Structural Analogs: "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molecules, 2012, 17(9), 10129-10141.

  • General Methodology: "Solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in various solvents." Journal of Chemical & Engineering Data (Methodology Reference for Pyrazoles).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,5-Disubstituted Pyrazole-3-Carboxylates

This Application Note is designed for medicinal chemists and process development scientists focusing on the regioselective construction of the 1,5-diarylpyrazole scaffold—a structural motif critical to CB1 receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the regioselective construction of the 1,5-diarylpyrazole scaffold—a structural motif critical to CB1 receptor antagonists (e.g., Rimonabant analogues) and COX-2 inhibitors.

Executive Summary

The synthesis of 1,5-disubstituted pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents is historically plagued by regiochemical ambiguity. Competing nucleophilic attacks lead to mixtures of 1,5- and 1,3-isomers, with the thermodynamic equilibrium often favoring the sterically less congested 1,3-isomer.

This protocol details the Claisen-Cyclization Route , utilizing Lithium Enolates and Hydrazine Hydrochloride salts to kinetically lock the reaction into the desired 1,5-regioisomer. By controlling the electrophilicity of the dicarbonyl intermediate and the nucleophilicity of the hydrazine, this method typically achieves >95:5 regioselectivity for the 1,5-isomer.

Scientific Foundation & Mechanism

The Regioselectivity Paradox

The reaction involves an unsymmetrical 1,3-dicarbonyl substrate (typically a 2,4-dioxobutanoate) and a monosubstituted hydrazine.

  • Substrate: Ethyl 2,4-dioxo-4-phenylbutanoate (

    
    ).
    
  • Reagent: Phenylhydrazine (

    
    ).
    

The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine's terminal amino group (


) versus the internal amino group (

).
  • Kinetic Pathway (Target 1,5-Isomer): The more nucleophilic terminal

    
     attacks the most electrophilic carbonyl (C2, the 
    
    
    
    -keto ester position). Subsequent cyclization places the hydrazine's
    
    
    -substituent adjacent to the C4-substituent.
  • Thermodynamic Pathway (Impurity 1,3-Isomer): Steric repulsion between the

    
    -aryl and 
    
    
    
    -aryl groups destabilizes the 1,5-isomer. Under thermodynamic control (high heat, strong acid, prolonged time), the system equilibrates to the 1,3-isomer where substituents are distal.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point where reaction conditions dictate the product ratio.

PyrazoleRegioselectivity Start Start: Acetophenone + Diethyl Oxalate Diketo Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate (Electrophilic Centers: C2 & C4) Start->Diketo Claisen Condensation (LiHMDS/Et2O) Attack_C2 Path A (Kinetic): Terminal NH2 attacks C2 (Most Electrophilic) Diketo->Attack_C2 Hydrazine HCl / EtOH (Kinetic Control) Attack_C4 Path B (Thermodynamic): Terminal NH2 attacks C4 (Sterically favored) Diketo->Attack_C4 Free Base / AcOH (Thermodynamic Control) Hydrazine Reagent: Phenylhydrazine (Free Base vs. HCl Salt) Hydrazine->Attack_C2 Hydrazine->Attack_C4 Intermediate_A Intermediate: 5-Hydroxy-2-pyrazoline Attack_C2->Intermediate_A Product_13 MINOR PRODUCT Ethyl 1,3-diphenylpyrazole-5-carboxylate (Thermodynamically Stable) Attack_C4->Product_13 Cyclization & Dehydration Product_15 MAJOR PRODUCT Ethyl 1,5-diphenylpyrazole-3-carboxylate (Sterically Crowded) Intermediate_A->Product_15 Dehydration

Caption: Mechanistic bifurcation in the condensation of hydrazines with 2,4-dioxobutanoates. Path A is favored by using hydrazine salts in protic solvents.

Experimental Protocol: Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate

This protocol uses Lithium Hexamethyldisilazide (LiHMDS) for the clean generation of the diketoester, followed by cyclization with Phenylhydrazine Hydrochloride .

Reagents & Equipment
  • Reagents: Acetophenone (1.0 equiv), Diethyl Oxalate (1.2 equiv), LiHMDS (1.0 M in THF, 1.1 equiv), Phenylhydrazine Hydrochloride (1.0 equiv), Ethanol (Absolute), Glacial Acetic Acid (Catalytic), HCl (1M), Ethyl Acetate, Brine.

  • Equipment: 3-neck round bottom flask (inert atmosphere), Low-temperature thermometer, Addition funnel, Rotary evaporator.

Step 1: Claisen Condensation (Synthesis of the Diketoester)

Note: While Sodium Ethoxide is traditionally used, LiHMDS provides cleaner conversion with fewer side reactions (e.g., self-condensation).

  • Setup: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen/Argon.

  • Solvent: Add anhydrous THF (100 mL) and cool to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 55 mL, 55 mmol) dropwise over 15 minutes.

  • Ketone Enolization: Add Acetophenone (6.0 g, 50 mmol) dissolved in THF (20 mL) dropwise. Stir at -78 °C for 45 minutes to generate the lithium enolate.

  • Acylation: Add Diethyl Oxalate (8.76 g, 60 mmol) rapid dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours. The solution typically turns deep yellow/orange.

  • Quench: Quench with 1M HCl (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude Ethyl 2,4-dioxo-4-phenylbutanoate is often used directly or purified by flash chromatography (Hex/EtOAc 9:1) if high purity is required.

Step 2: Regioselective Cyclization

Critical Control Point: The use of the Hydrochloride salt slows the release of free hydrazine, maintaining a low concentration of the nucleophile and favoring the kinetic attack at the C2-ester carbonyl.

  • Dissolution: Dissolve the crude diketoester (approx. 10 g) in Absolute Ethanol (150 mL).

  • Reagent Addition: Add Phenylhydrazine Hydrochloride (1.0 equiv based on diketoester).

    • Variation: If using free phenylhydrazine, add it dropwise at 0 °C, followed by 5-10 drops of conc. HCl.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Hex/EtOAc 4:1).

    • Note: Avoid refluxing initially. High heat promotes equilibration to the 1,3-isomer.

    • Completion: If starting material remains after 2 hours, warm to 50 °C for 30 minutes.

  • Workup: Evaporate Ethanol under reduced pressure.

  • Purification:

    • Resuspend residue in Ethanol (minimum volume) and cool to 0 °C.

    • The 1,5-isomer typically precipitates as a white/off-white solid due to its higher symmetry and packing compared to the oily 1,3-isomer.

    • Filter and wash with cold Ethanol.

    • Yield: Typically 75-85%.

Data Validation Table

Compare your analytical data against these standard values to confirm regiochemistry.

Feature1,5-Isomer (Target)1,3-Isomer (Impurity)Diagnostic Note
TLC (

)
Lower (typically 0.3-0.4 in 4:1 Hex/EtOAc)Higher (typically 0.5-0.6)1,3-isomer is less polar due to lack of steric twist.

NMR (Pyrazole-H)

7.00 - 7.10 ppm (Singlet)

6.70 - 6.80 ppm (Singlet)
The C4-proton in 1,5-isomer is deshielded by the adjacent aryl ring current.

NMR (C=O)

162 ppm

162 ppm
Not diagnostic alone.
Crystal Habit Crystalline SolidOften Oil / Low-melting solid1,5-isomer packs better despite steric bulk.
NOESY Strong correlation between N-Ph and C5-Ph protonsNo correlation between N-Ph and C3-Ph protonsDefinitive proof of structure.

Troubleshooting & Optimization Guide

Common Failure Modes

Issue 1: Formation of significant 1,3-isomer (>10%).

  • Cause: Reaction temperature too high or use of Acetic Acid as solvent.

  • Correction: Switch to Ethanol at 0 °C to RT. Use Phenylhydrazine Hydrochloride. Do not reflux overnight.

Issue 2: Incomplete conversion of Diketoester.

  • Cause: Enol form of diketoester is stable and unreactive.

  • Correction: Add a catalytic amount of HCl (if not using the salt) to disrupt the internal H-bond of the enol, making the carbonyls available for attack.

Issue 3: "Oiling out" during crystallization.

  • Cause: Presence of unreacted acetophenone or 1,3-isomer.

  • Correction: Triturate the oil with cold Hexane/Ether (1:1). The 1,5-isomer will often solidify while impurities remain in solution.

Solvent Effects on Regioselectivity

The choice of solvent is the single most impactful variable.

SolventPrimary ProductMechanism
Ethanol (EtOH) 1,5-Isomer Protic solvent stabilizes the charged intermediate formed by attack at C2.
Acetic Acid (AcOH) 1,3-Isomer Acidic medium promotes rapid equilibration; favors thermodynamic product.
Trifluoroethanol (TFE) 1,5-Isomer (>98:2) Strong H-bond donor; activates the C2-carbonyl specifically for hydrazine attack.

References

  • Review of Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011. Link

  • Rimonabant Synthesis Context: Lange, J. H., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling." Journal of Medicinal Chemistry, 2004. Link

  • Solvent Effects (Fluorinated Alcohols): Martins, M. A. P., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Tetrahedron Letters, 2004. Link

  • Claisen-Cyclization Protocol: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006.[2] Link

  • BenchChem Protocol Database: "Synthesis of Pyrazole Derivatives from β-Keto Esters." BenchChem Application Notes. Link

Sources

Application

Application Note: Esterification Strategies for 1-Phenyl-1H-pyrazole-5-carboxylic Acid

Abstract This application note details the synthetic protocols for the esterification of 1-phenyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for the esterification of 1-phenyl-1H-pyrazole-5-carboxylic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., Edaravone analogs). Due to the steric hindrance imposed by the N1-phenyl group adjacent to the C5-carboxylic acid, standard equilibrium-driven methods may exhibit sluggish kinetics. This guide compares two primary methodologies: Thionyl Chloride (SOCl₂)-mediated esterification (Method A) and Acid-Catalyzed Fischer Esterification (Method B). We provide optimized workflows, mechanistic insights into overcoming steric barriers, and analytical validation parameters to ensure high-purity isolation of the methyl ester.

Introduction & Chemical Context

The Substrate Challenge

The target substrate, 1-phenyl-1H-pyrazole-5-carboxylic acid, presents a specific structural challenge: Steric Ortho-Effect .

  • Geometry: The phenyl ring at position N1 is spatially proximate to the carboxylic acid at position C5.

  • Consequence: This creates a "steric pocket" that shields the carbonyl carbon from nucleophilic attack by bulky alcohols.

  • Solution: While standard Fischer esterification (H₂SO₄/MeOH) is viable, it often requires extended reflux times. The conversion to an acyl chloride intermediate (using SOCl₂) activates the carbonyl sufficiently to overcome this steric hindrance, resulting in faster reaction rates and higher conversion.

Strategic Importance

The resulting ester (Methyl 1-phenyl-1H-pyrazole-5-carboxylate) is a versatile building block. It undergoes subsequent hydrazinolysis to form pyrazolone rings or amidation to form carboxamide derivatives widely used in analgesic and anti-inflammatory drug discovery.

Mechanistic Insight & Workflow Logic

To ensure reproducibility, understanding the mechanism is vital. The diagram below illustrates the activation pathway required to bypass the steric hindrance of the N-phenyl group.

ReactionMechanism Substrate 1-Phenyl-1H-pyrazole- 5-carboxylic Acid Activation Activation (SOCl₂ or H⁺) Substrate->Activation Reagent Addition Intermediate Activated Species (Acyl Chloride or Oxonium Ion) Activation->Intermediate Formation Nucleophile Nucleophilic Attack (MeOH) Intermediate->Nucleophile Steric Barrier Overcome Product Methyl 1-phenyl-1H- pyrazole-5-carboxylate Nucleophile->Product -HCl / -H₂O

Figure 1: Mechanistic pathway highlighting the activation step essential for overcoming N1-phenyl steric hindrance.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Recommended)

Best for: High yield, difficult substrates, and ease of workup. Mechanism: Formation of reactive Acyl Chloride intermediate.[1]

Reagents:
  • 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Methanol (anhydrous) (Solvent, 10-15 volumes)

Step-by-Step Protocol:
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.

  • Solvation: Dissolve the carboxylic acid (e.g., 5.0 g) in anhydrous Methanol (50-75 mL). Cool the solution to 0°C using an ice bath.

    • Note: The reaction is exothermic. Cooling prevents uncontrolled boiling upon SOCl₂ addition.

  • Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Observation: Evolution of HCl gas and SO₂ will occur. Ensure proper ventilation (fume hood).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to Reflux (65°C) for 2–3 hours.

    • Monitoring: Check TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/streaking) should disappear, replaced by a higher R_f ester spot.

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solvent in vacuo (Rotary Evaporator) to remove MeOH and excess SOCl₂.

    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated NaHCO₃ solution (to neutralize residual HCl).

    • Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or Ethanol.

Method B: Fischer Esterification (Acid Catalyzed)

Best for: Large scale, cost-sensitive processes, "Green" chemistry requirements. Mechanism: Equilibrium-driven protonation.

Reagents:
  • 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Sulfuric Acid (H₂SO₄, conc.) (0.1 – 0.5 equiv)

  • Methanol (excess, as solvent)[3][4]

Step-by-Step Protocol:
  • Setup: Standard RBF with reflux condenser.

  • Addition: Dissolve the acid in Methanol. Add concentrated H₂SO₄ slowly at RT.

  • Reflux: Heat to reflux for 6–12 hours .

    • Critical: Due to steric hindrance, this method is slower than Method A.

  • Workup:

    • Concentrate methanol to ~20% of original volume.

    • Pour residue into crushed ice/water. The ester often precipitates as a solid.

    • Filter the solid.[5][6][2][3] If oil forms, extract with DCM or EtOAc as in Method A.

Data Presentation & Comparison

The following table summarizes the expected performance of both methods for this specific substrate.

FeatureMethod A (SOCl₂)Method B (H₂SO₄)
Reaction Time 2 – 3 Hours6 – 12 Hours
Conversion > 98%~85–90% (Equilibrium limited)
Steric Handling Excellent (Acyl chloride is highly reactive)Moderate (Requires longer heat)
By-products SO₂, HCl (Gases, easy removal)H₂O (Must be removed to drive eq.)
Recommended Use Lab Scale / High Purity Bulk Scale / Cost Sensitive

Analytical Validation

To validate the synthesis, compare your product against these standard analytical markers.

  • TLC:

    
     (Hexane:EtOAc 3:1). Acid starting material will remain near baseline.
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.80 ppm (s, 3H):  Distinct singlet for the Methyl ester (-COOCH ₃).[7] Absence of this peak indicates failure.
      
    • 
       6.9 - 7.0 ppm (d, 1H):  Pyrazole C4-H.
      
    • 
       7.3 - 7.5 ppm (m, 5H):  Phenyl group protons.
      
    • 
       7.6 - 7.7 ppm (d, 1H):  Pyrazole C3-H.
      
  • Appearance: White to off-white crystalline solid.

Workflow Decision Matrix

DecisionTree Start Start: 1-Phenyl-1H-pyrazole- 5-carboxylic Acid ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is High Purity (>99%) Critical? ScaleCheck->PurityCheck No (Lab scale) MethodB Method B: H₂SO₄/MeOH (Preferred for Cost) ScaleCheck->MethodB Yes (Cost driver) MethodA Method A: SOCl₂/MeOH (Preferred for Pharma) PurityCheck->MethodA Yes PurityCheck->MethodB No

Figure 2: Decision matrix for selecting the optimal esterification protocol based on scale and purity requirements.

Troubleshooting & Safety

  • Incomplete Reaction: If Method B stalls, add a drying agent (Molecular Sieves 3Å) or switch to Method A. The water byproduct inhibits the reaction in Method B.

  • Regioselectivity: Not an issue here as there is only one carboxylic acid, but ensure the starting material is not the 3-isomer (1-phenyl-1H-pyrazole-3-carboxylic acid), which is less sterically hindered.

  • Safety (SOCl₂): Thionyl chloride reacts violently with water. Quench all glassware and excess reagent carefully with aqueous bicarbonate in a fume hood.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (General protocols for pyrazole derivatization). Link

  • Common Organic Chemistry. Acid to Ester: Thionyl Chloride (SOCl2) and Methanol.[1][4][8] (Standard operating procedure for SOCl2 esterification). Link

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. (Mechanistic details of acid-catalyzed esterification). Link

  • Organic Chemistry Portal. Fischer Esterification. (Thermodynamics and equilibrium factors). Link

  • National Institutes of Health (PMC). Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. (Validation of SOCl2 for hindered/complex substrates). Link

Sources

Method

Application Note: Optimized Hydrolysis Protocol for Methyl 1-Phenyl-1H-pyrazole-5-carboxylate to Acid

Introduction & Mechanistic Rationale The transformation of methyl 1-phenyl-1H-pyrazole-5-carboxylate to 1-phenyl-1H-pyrazole-5-carboxylic acid is a foundational operation in the synthesis of complex pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The transformation of methyl 1-phenyl-1H-pyrazole-5-carboxylate to 1-phenyl-1H-pyrazole-5-carboxylic acid is a foundational operation in the synthesis of complex pharmaceutical intermediates, including SKN-1 pathway inhibitors and cannabinoid receptor ligands[1]. While ester hydrolysis can theoretically proceed under both acidic and basic conditions, the base-catalyzed saponification route is overwhelmingly preferred for pyrazole-5-carboxylates. The pyrazole ring exhibits robust chemical stability in alkaline media, preventing unwanted ring-opening or degradation side reactions that can occur under harsh acidic reflux.

The standard mechanism involves a nucleophilic acyl substitution where the hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide leaving group, generating the carboxylate salt, which is then protonated during the acidic workup to yield the free carboxylic acid[2].

Mechanism Ester Methyl 1-Phenyl-1H- pyrazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH⁻ Attack (Li⁺ coordinated) Carboxylate Lithium Carboxylate Salt Tetrahedral->Carboxylate -CH₃O⁻ Elimination Acid Free Carboxylic Acid Carboxylate->Acid HCl (aq) pH 3-4

Nucleophilic acyl substitution mechanism for pyrazole-5-carboxylate hydrolysis.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every parameter of the reaction has been optimized based on established physical organic chemistry principles.

Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is specifically selected over Sodium or Potassium hydroxide. Empirical studies demonstrate that lithium cations significantly accelerate the hydrolysis of esters in biphasic or mixed aqueous/ethereal systems[3][4]. The Li⁺ ion strongly coordinates with both the ethereal solvent (THF) and the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the transport of the hydroxide nucleophile into the organic-rich solvation shell, acting similarly to a phase-transfer catalyst[5].

Solvent System (THF/MeOH/H₂O): A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v) is utilized[6]. THF provides excellent solubility for the lipophilic methyl 1-phenyl-1H-pyrazole-5-carboxylate. Water is strictly necessary to dissolve the LiOH and serve as the stoichiometric hydroxide source. Methanol acts as a crucial co-solvent to bridge the aqueous and organic phases, creating a finely dispersed or homogeneous system that maximizes the interfacial surface area for the reaction.

Workup and Acidification Strategy: The reaction initially yields the highly water-soluble lithium 1-phenyl-1H-pyrazole-5-carboxylate. To isolate the free acid, the organic volatiles (THF and MeOH) must be removed in vacuo prior to acidification. If acidification is performed while high concentrations of THF/MeOH are present, the resulting free acid may remain partially dissolved, drastically reducing the isolated yield. Acidification is carefully controlled using 2M HCl to reach a pH of 3-4. Over-acidification (pH < 1) risks protonating the pyrazole nitrogen (pKa ~ 2.5), which can lead to the formation of a soluble hydrochloride salt, thereby hindering precipitation[2].

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale but can be linearly scaled.

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv, 10.0 mmol, ~2.02 g) in a mixture of THF (30 mL) and MeOH (10 mL).

  • Base Preparation: In a separate beaker, dissolve Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 30.0 mmol, 1.26 g) in distilled water (10 mL). Ensure complete dissolution.

  • Reaction Initiation: Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (25 °C). The mixture may initially appear slightly cloudy before becoming a homogeneous light-yellow solution.

  • Incubation & Monitoring: Stir the reaction mixture vigorously at 25 °C for 4 to 12 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 1:1, UV detection at 254 nm) or LC-MS. The starting ester will appear as a high-Rf spot, while the carboxylate salt will remain at the baseline.

  • Volatile Removal: Once complete consumption of the starting material is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35-40 °C to remove the THF and MeOH. Caution: Do not evaporate to complete dryness; leave the aqueous layer intact.

  • Aqueous Dilution: Dilute the remaining aqueous residue with additional distilled water (15 mL) to ensure the intermediate lithium salt remains fully dissolved, and cool the flask in an ice-water bath (0-5 °C).

  • Controlled Acidification: Slowly add 2M aqueous HCl dropwise while stirring continuously. Monitor the pH using indicator paper. Stop the addition when the pH reaches 3-4. A dense white to off-white precipitate of 1-phenyl-1H-pyrazole-5-carboxylic acid will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual lithium chloride and excess acid.

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford the pure 1-phenyl-1H-pyrazole-5-carboxylic acid.

Workflow Step1 1. Dissolve Ester (THF/MeOH) Step2 2. Add aq. LiOH (3.0 equiv) Step1->Step2 Step3 3. Stir at 25°C (Monitor by TLC/LCMS) Step2->Step3 Step4 4. Evaporate Volatiles (THF/MeOH) Step3->Step4 Step5 5. Acidify with 2M HCl (Target pH 3-4) Step4->Step5 Step6 6. Filter, Wash & Dry (Pure Acid) Step5->Step6

Step-by-step workflow for the hydrolysis and isolation of the pyrazole-5-carboxylic acid.

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry & Physical Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 1-phenyl-1H-pyrazole-5-carboxylate202.211.02.02 gSubstrate
LiOH·H₂O41.963.01.26 gBase / Nucleophile
Tetrahydrofuran (THF)72.11-30 mLOrganic Solvent
Methanol (MeOH)32.04-10 mLCo-solvent
Distilled Water (H₂O)18.02-10 mL (+ 15 mL)Aqueous Solvent
Hydrochloric Acid (2M)36.46~3.5~17.5 mLAcidifying Agent
Table 2: Reaction Monitoring & Troubleshooting
Observation / IssuePotential CauseCorrective Action
Incomplete conversion after 12h Poor mixing or degraded LiOHEnsure vigorous stirring; add 0.5 equiv of fresh LiOH and warm to 35 °C.
No precipitate upon acidification Residual THF/MeOH presentRe-concentrate the mixture in vacuo to remove all organic volatiles, then re-chill.
Precipitate dissolves at pH < 1 Pyrazole ring protonationBack-titrate carefully with 1M NaOH until pH reaches 3-4 to re-precipitate the free acid.
Low isolated yield Product loss in aqueous filtrateExtract the aqueous filtrate with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

References

  • Discovery of a Selective Small Molecule Inhibitor of the SKN-1 Pathway Benchchem URL
  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazole The Royal Society of Chemistry URL
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Chemical and Pharmaceutical Bulletin (Tokyo) URL:[Link]

  • Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF Common Organic Chemistry URL

Sources

Application

Application Note: Amide Coupling Strategies for Methyl 1-phenyl-1H-pyrazole-5-carboxylate

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the 1-phenyl-1H-pyrazole-5-carboxylate scaffold, distinguishing it from...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the 1-phenyl-1H-pyrazole-5-carboxylate scaffold, distinguishing it from its less hindered C3-isomer.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The methyl 1-phenyl-1H-pyrazole-5-carboxylate scaffold presents a distinct regiochemical challenge compared to its C3-isomer. The phenyl ring at the


 position creates significant steric bulk proximal to the 

ester. Consequently, standard direct aminolysis (heating ester with amine) often fails or requires forcing conditions that degrade sensitive substrates.

Successful derivatization requires overcoming two barriers:

  • Steric Shielding: The orthogonal twist of the

    
    -phenyl ring partially blocks the trajectory of nucleophilic attack at the 
    
    
    
    carbonyl.
  • Electronic Deactivation: The pyrazole ring is electron-rich, reducing the electrophilicity of the ester carbonyl compared to simple benzoates.

This guide details three validated protocols ranging from the robust "Standard Route" to high-performance "Direct Aminolysis" techniques.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific amine partner.

RouteSelection Start Target: Methyl 1-phenyl-1H-pyrazole-5-carboxylate AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Amine AmineType->Primary Secondary Secondary / Hindered Amine AmineType->Secondary AcidSensitive Acid/Base Sensitive Groups? Primary->AcidSensitive RouteA Route A: Hydrolysis + Acid Chloride (Most Robust) Secondary->RouteA High Sterics RouteB Route B: AlMe3 Mediated (Direct Aminolysis) Secondary->RouteB If ester must remain intact elsewhere AcidSensitive->RouteB No RouteC Route C: TBD Catalysis (Green/Mild) AcidSensitive->RouteC Yes (Avoids strong acid/base)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine sterics and functional group compatibility.

Protocol A: The Standard Route (Hydrolysis & Activation)

Best for: Valuable amines, scale-up, and highly hindered secondary amines. Mechanism: Saponification followed by activation via Acid Chloride (preferred over HATU due to


 sterics).
Step 1: Saponification

The methyl ester is robust; mild bases (LiOH) are preferred over NaOH to prevent ring degradation.

  • Reagents: LiOH·H₂O (2.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve methyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv) in THF.

    • Add solution of LiOH·H₂O in water.

    • Stir at 50°C for 4–6 hours (monitor by LCMS;

      
       esters hydrolyze slower than benzoates).
      
    • Workup: Acidify to pH 3 with 1M HCl. The carboxylic acid typically precipitates. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Ensure complete drying. Residual water kills the oxalyl chloride in the next step.

Step 2: Acid Chloride Activation & Coupling

Due to the steric bulk at


, standard coupling reagents (HATU/EDC) often result in slow kinetics and incomplete conversion. The acid chloride is remarkably stable and highly reactive.[1]
  • Reagents: Oxalyl Chloride (1.5 equiv), DMF (cat.), DCM (anhydrous).

  • Procedure:

    • Suspend the dry carboxylic acid in anhydrous DCM (0.2 M) under N₂.

    • Add catalytic DMF (1–2 drops).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours. (Look for cessation of bubbling).

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

    • Add the Amine (1.2 equiv) and DIPEA (3.0 equiv) at 0°C.

    • Stir at RT for 2–12 hours.

Protocol B: Direct Aminolysis (AlMe₃ Mediated)

Best for: Rapid analoging, unreactive amines (anilines), and avoiding a 2-step process. Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle only under inert atmosphere.

Mechanism: Formation of a highly nucleophilic aluminum-amine "ate" complex that attacks the ester directly.

AlMe3Mechanism Step1 AlMe3 + R-NH2 Complex [Me2Al-NH-R] Active Species (Methane gas evolution) Step1->Complex -CH4 Attack Attack on C5-Ester Complex->Attack Product Amide Product Attack->Product Workup

Figure 2: Simplified mechanism of Trimethylaluminum-mediated aminolysis.

Protocol:
  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Complex Formation: Add the Amine (1.5 equiv) to anhydrous Toluene or DCM.

  • Activation: Carefully add AlMe₃ (2.0 M in toluene, 1.5–2.0 equiv) dropwise at 0°C.

    • Observation: Methane gas will evolve. Ensure proper venting through a bubbler.

    • Stir at RT for 15–30 mins to form the active dimethylaluminum amide species.

  • Coupling: Add methyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv) dissolved in minimum solvent.

  • Reaction: Heat to 50–80°C (DCM reflux or Toluene heat). Monitor by LCMS.[2][3]

    • Note: The reaction is usually complete within 2–4 hours.

  • Quench (Critical Safety): Cool to 0°C. Dilute with DCM. Slowly add Rochelle's Salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).

Protocol C: TBD Catalysis (The "Green" Route)

Best for: Acid-sensitive substrates, primary amines, and avoiding metal waste. Reagent: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[2][4]

Protocol:
  • Mix methyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv) and Amine (1.5–2.0 equiv).

  • Add TBD (0.1–0.2 equiv, 10-20 mol%).

  • Solvent is optional; can be run neat or in minimal MeCN/Toluene.

  • Heat to 60–80°C in a sealed tube.

  • Workup: Dilute with EtOAc, wash with weak acid (0.5 M HCl) to remove TBD and excess amine.

Comparison of Methods

FeatureRoute A (Hydrolysis)Route B (AlMe₃)Route C (TBD)
Step Count 2 Steps (Hydrolysis + Coupling)1 Step (Direct)1 Step (Direct)
Steric Tolerance High (via Acid Chloride)High (Forcing conditions)Moderate
Reagent Safety StandardPyrophoric (High Risk) Safe / Green
Atom Economy Low (Reagents + Leaving groups)ModerateHigh (Catalytic)
Purification Extraction often sufficientRequires emulsion workupSimple extraction

Troubleshooting & Optimization

  • Problem: Low yield with Route A (HATU/EDC).

    • Cause: The

      
      -phenyl group blocks the approach of the bulky HATU active ester.
      
    • Solution: Switch strictly to the Acid Chloride method (Protocol A, Step 2). The chloride is smaller and more electrophilic.

  • Problem: Starting material remains in Route B (AlMe₃).

    • Cause: Old AlMe₃ reagent or insufficient temperature.

    • Solution: Use fresh AlMe₃. Increase temperature to 100°C (using Toluene/Xylene).

  • Problem: Regioisomer contamination.

    • Context: If synthesizing the ester from scratch (hydrazine + ketoester), you may have a mixture of 1-phenyl-5-carboxylate and 1-phenyl-3-carboxylate.

    • Differentiation: The 5-carboxylate (target) hydrolyzes slower and reacts slower than the 3-carboxylate due to sterics. NMR shift of the pyrazole proton is diagnostic.

References

  • Synthesis of 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates: Molecules2022 , 27, 4833. Link (Provides context on pyrazole carboxylate synthesis and stability).

  • Trimethylaluminum-mediated amide bond formation: Synlett2011 , 2072-2074.[3] Link (Primary reference for AlMe3 direct aminolysis protocol).

  • TBD Catalyzed Aminolysis: J. Org. Chem.2013 , 78, 12236. Link (Protocol for TBD catalyzed ester aminolysis).

  • Reactivity of Pyrazole Carboxylic Acid Chlorides: Letters in Organic Chemistry2013 , 10, 602. Link (Confirms stability of 1-phenyl-pyrazole-5-carbonyl chloride).

  • Steric effects in Pyrazole chemistry: J. Org. Chem.2016 , 81, 10549. Link (Discusses the "Adjacent Lone Pair Effect" and sterics at positions 3 vs 5).[5]

Sources

Method

Microwave-assisted synthesis of pyrazole-5-carboxylates

Application Note: Microwave-Assisted Synthesis of Pyrazole-5-Carboxylates Executive Summary The pyrazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for nume...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole-5-Carboxylates

Executive Summary

The pyrazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant), and kinase inhibitors. Conventional thermal cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents (e.g.,


-diketo esters) is often plagued by long reaction times (4–12 hours) and, more critically, poor regioselectivity—yielding difficult-to-separate mixtures of 3-carboxylate and 5-carboxylate isomers.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the specific dielectric heating properties of polar solvents, this protocol reduces reaction times to under 15 minutes while enhancing the regioselective formation of the biologically significant 1-substituted-pyrazole-5-carboxylate isomer.

Mechanistic Insight & Regiocontrol

The synthesis typically involves the cyclocondensation of an


-substituted hydrazine with a 2,4-diketoester (often derived from the Claisen condensation of a ketone with diethyl oxalate).

The Regioselectivity Challenge: When an


-substituted hydrazine (

) reacts with an unsymmetrical 1,3-dicarbonyl, two isomers are possible:
  • Pyrazole-5-carboxylate: Formed if the terminal

    
     attacks the ketone carbonyl (
    
    
    
    -position), followed by cyclization of the substituted
    
    
    onto the
    
    
    -keto ester.
  • Pyrazole-3-carboxylate: Formed if the substituted

    
     attacks the ketone carbonyl first.
    

Under microwave irradiation in acidic media (Glacial Acetic Acid), the reaction is driven towards the 5-carboxylate (kinetic control) due to the enhanced nucleophilicity of the terminal amino group of the hydrazine, which rapidly attacks the most electrophilic carbonyl center under superheated conditions.

Pathway Visualization

PyrazoleMechanism Reagents Hydrazine (R-NH-NH2) + Diketoester (R'-CO-CH2-CO-COOEt) Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation TS_5 Transition State A (Terminal NH2 attacks Ketone) Intermediate->TS_5 Acidic/MW (Kinetic Path) TS_3 Transition State B (Substituted NH attacks Ketone) Intermediate->TS_3 Basic/Thermal (Thermodynamic Path) Product_5 MAJOR PRODUCT Ethyl 1-R-3-R'-pyrazole-5-carboxylate TS_5->Product_5 Cyclization (-H2O) Product_3 MINOR PRODUCT Ethyl 1-R-5-R'-pyrazole-3-carboxylate TS_3->Product_3 Cyclization (-H2O)

Figure 1: Bifurcation pathway showing the regioselective formation of the 5-carboxylate isomer under acidic microwave conditions.

Experimental Protocols

General Safety & Equipment
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Safety: Hydrazines are toxic and potential carcinogens. Handle in a fume hood. Microwave vessels are under pressure (up to 15-20 bar); do not exceed vessel limits.

Protocol A: Synthesis of Ethyl 1-Phenyl-3-Methylpyrazole-5-Carboxylate

Targeting the anti-inflammatory scaffold.

Reagents:

  • Ethyl acetopyruvate (2,4-dioxopentanoate): 1.0 mmol

  • Phenylhydrazine: 1.1 mmol

  • Solvent: Glacial Acetic Acid (3 mL) or Ethanol/AcOH (10:1) mixture.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve Ethyl acetopyruvate (158 mg, 1.0 mmol) in 3 mL of solvent.

  • Addition: Add Phenylhydrazine (108 µL, 1.1 mmol) dropwise. Note: A slight exotherm may occur.

  • Sealing: Cap the vial with a PTFE-lined crimp cap.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to 50 °C (air jet cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Precipitation: The product typically precipitates as a solid. Stir for 10 minutes.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (

      
      ) and hexanes (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Regioselectivity (5-isomer : 3-isomer): >95:5

Protocol B: Green Aqueous Synthesis (Catalyst-Free)

For unsubstituted pyrazole-5-carboxylates (tautomeric).

Reagents:

  • Diethyl oxalacetate (sodium salt, neutralized in situ): 1.0 mmol

  • Hydrazine Hydrate (80%): 1.2 mmol

  • Solvent: Deionized Water (4 mL)

Step-by-Step Workflow:

  • Mixing: Suspend the diketoester in water in a 10 mL vial.

  • Addition: Add Hydrazine Hydrate. The mixture may become homogeneous.

  • Irradiation:

    • Temperature: 140 °C

    • Hold Time: 3 minutes

    • Pressure Limit: 15 bar

  • Work-up: Cool to room temperature. Acidify with 1M HCl to pH 2 to precipitate the free pyrazole carboxylic ester. Filter and dry.[1][2]

Data Analysis & Validation

The following table contrasts the efficiency of the Microwave (MW) protocol against the conventional thermal reflux method (Oil Bath).

Table 1: Comparative Efficiency Data

ParameterConventional Thermal RefluxMicrowave Protocol (Protocol A)Improvement Factor
Reaction Time 4 – 6 Hours5 Minutes 60x Faster
Solvent Ethanol (Reflux)Acetic Acid / WaterReduced VOCs
Yield 65 – 72%88 – 94% +20% Yield
Regioselectivity 70:30 (Mixture)>95:5 (Pure) Elimination of Chromatography
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Energy Efficient

Analytical Confirmation (Protocol A Product):

  • 1H NMR (400 MHz, CDCl3):

    
     1.39 (t, 3H, ester CH3), 2.38 (s, 3H, pyrazole-CH3), 4.35 (q, 2H, ester CH2), 6.78 (s, 1H, pyrazole-H4), 7.35-7.50 (m, 5H, Ar-H).
    
  • Key Diagnostic: The shift of the pyrazole-H4 proton and NOE (Nuclear Overhauser Effect) interactions between the N-Phenyl ring and the ester group confirm the 5-carboxylate regiochemistry.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Inefficient absorption of microwave energy.

    • Solution: Ensure the solvent volume is sufficient (min 2 mL for 10 mL vial). If using non-polar solvents (e.g., Toluene), add a "doping" agent like ionic liquid or a drop of DMF to increase loss tangent (

      
      ).
      
  • Issue: Formation of 3-Carboxylate Isomer.

    • Cause: Reaction medium is too basic or temperature ramp is too slow.

    • Solution: Switch to Glacial Acetic Acid as the solvent.[2] The acidic environment suppresses the nucleophilicity of the substituted nitrogen, favoring the kinetic attack by the terminal

      
      . Use the "Fixed Power" mode to reach 120°C in under 60 seconds.
      
  • Issue: Vessel Over-pressurization.

    • Cause: Decomposition of hydrazine or decarboxylation.

    • Solution: Do not exceed 160°C. Use a vessel with a high-pressure rating (up to 30 bar) if available.

References

  • Review of Microwave-Assisted Pyrazole Synthesis

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review
    • Source: European Journal of Life Sciences (2025)[3]

    • URL:[Link]

  • Regioselectivity Mechanisms Title: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: BenchChem Technical Notes
  • Green Chemistry Approaches

    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods[4]

    • Source: Thieme Connect / Synthesis (2023)
  • Biological Applic

    • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry[1][5][6][7][8]

    • Source: Research & Reviews: Journal of Medicinal and Organic Chemistry (2024)[5]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 1-phenyl-1H-pyrazole-5-carboxylate

Welcome to the technical support center for the purification of methyl 1-phenyl-1H-pyrazole-5-carboxylate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 1-phenyl-1H-pyrazole-5-carboxylate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by column chromatography. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying principles to empower you to solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.

Q1: My compound is not separating from impurities, resulting in mixed fractions. What's going wrong?

This is one of the most common challenges in chromatography, often stemming from a suboptimal mobile phase or incorrect column setup.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Selection: The polarity of your eluent may not be suitable to differentiate between your target compound and the impurities. If the spots are not separate on a Thin Layer Chromatography (TLC) plate, they will not separate on the column.[1]

    • Solution: Re-optimize the Mobile Phase with TLC. Before every column, you must identify a solvent system that provides good separation on a TLC plate. For methyl 1-phenyl-1H-pyrazole-5-carboxylate, a good starting point is a mixture of hexane and ethyl acetate.

      • Spot your crude mixture on several TLC plates.

      • Run each plate in a different solvent system (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

      • The ideal system will show the desired product with a Retention Factor (Rf) of approximately 0.2-0.35, well-separated from other spots.[2] This Rf range ensures the compound spends enough time on the stationary phase to separate effectively without requiring excessive solvent volumes.

      • If hexane/ethyl acetate fails, try a different solvent combination, such as dichloromethane/hexane, to alter the selectivity.[3]

  • Column Overloading: Loading too much crude material onto the column prevents proper separation, causing bands to overlap.[4]

    • Solution: Reduce the Sample Load. As a general rule, the mass of your crude sample should be between 1% and 5% of the mass of the silica gel.[4] For difficult separations (impurities with very similar Rf values), this ratio should be closer to 1%.

  • Poor Column Packing: Channels or cracks in the silica bed create shortcuts for the solvent, leading to broad, poorly resolved bands.[4]

    • Solution: Ensure a Homogeneous Column Bed. Pack the column as a slurry by mixing the silica gel with the initial, least polar mobile phase solvent.[4] Pour the slurry into the column and allow it to settle, tapping the side gently to ensure even packing without air bubbles.

Q2: I have a very low yield after the column. Where did my product go?

A low recovery rate can be frustrating and may be caused by compound instability or irreversible binding to the stationary phase.

Possible Causes & Solutions:

  • Compound Decomposition on Silica: Silica gel is slightly acidic and can cause acid-sensitive compounds to degrade during the purification process.[4][5]

    • Solution 1: Check for Stability. Spot your compound on a silica TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.[5]

    • Solution 2: Deactivate the Silica. If your compound is acid-sensitive, you can neutralize the silica gel. Add a small amount of a base, such as triethylamine (~0.1-1%), to your mobile phase.[4]

    • Solution 3: Use an Alternative Stationary Phase. For highly acid-sensitive compounds, consider using a more neutral or basic stationary phase like alumina or Florisil.[1]

  • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to the silica gel and may not elute with the chosen solvent system.[6]

    • Solution: Flush the Column. After you have collected all fractions containing your desired product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even a 9:1 mixture of ethyl acetate:methanol). This can elute strongly-bound compounds. Analyze this flush to see if your product was retained.

  • Compound is Too Volatile: While less common for this specific molecule, if the compound has a low boiling point, it can be lost during the solvent removal step (rotary evaporation).

    • Solution: Careful Solvent Removal. Use a lower bath temperature and be vigilant during rotary evaporation. Remove the flask as soon as the bulk solvent has evaporated.

Q3: My compound is streaking or tailing down the column instead of moving as a tight band. How can I fix this?

Peak tailing or streaking leads to poor separation and can contaminate pure fractions. This is often related to how the sample is applied to the column.

Possible Causes & Solutions:

  • Poor Sample Solubility: If the compound is not fully dissolved when loaded, it will slowly dissolve as the mobile phase passes over it, causing a continuous streak.

    • Solution: Ensure Complete Dissolution. Dissolve the sample in the minimum amount of a suitable solvent before loading.

  • Using a Loading Solvent That is Too Strong: Dissolving the sample in a solvent that is significantly more polar than the mobile phase will cause the band to spread and run unevenly.[7]

    • Solution 1: Use the Mobile Phase for Loading. Ideally, dissolve your sample in the same solvent system you will start the column with.

    • Solution 2: Use the Dry Loading Technique. If your compound has low solubility in the mobile phase, dry loading is the preferred method.[8][9] This technique involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column. This ensures the sample starts as a highly concentrated, narrow band.[1]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about setting up your column chromatography experiment for success.

Q4: How do I choose the right stationary phase for purifying methyl 1-phenyl-1H-pyrazole-5-carboxylate?

For separating pyrazole derivatives and other moderately polar organic compounds, standard silica gel (230-400 mesh) is the most common and effective choice.[1] Its slightly acidic nature and high surface area provide excellent resolving power for a wide range of molecules. If you suspect your compound is degrading on the column (see Troubleshooting Q2), consider using neutral alumina as an alternative.

Q5: How do I select and optimize the mobile phase?

The mobile phase is critical for achieving separation.[1] The selection process should always begin with Thin Layer Chromatography (TLC).[10][11]

Mobile Phase Selection Workflow:

  • Start with a Standard System: A binary system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a versatile starting point for many organic compounds.[1][3]

  • Run Test TLCs: Develop several TLC plates of your crude mixture using different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

  • Aim for the "Sweet Spot": The optimal mobile phase is one that moves your target compound to an Rf value of 0.2 to 0.35 .

    • If Rf is too high (>0.5), decrease the polarity of the mobile phase (add more hexane).

    • If Rf is too low (<0.2), increase the polarity of the mobile phase (add more ethyl acetate).

  • Consider a Gradient: If your crude mixture contains compounds with a wide range of polarities, a gradient elution may be necessary. This involves starting with a low-polarity mobile phase and gradually increasing the polarity throughout the separation.[2][12]

TLC Observation (Hexane:Ethyl Acetate) Recommended Action for Column Rationale
Product Rf > 0.5 Decrease ethyl acetate concentration.The eluent is too polar; the compound is moving too fast for effective separation.
Product Rf = 0.2 - 0.35 Use this solvent ratio (isocratic elution).This is the ideal range, balancing separation time and resolution.
Product Rf < 0.2 Increase ethyl acetate concentration.The eluent is not polar enough; the compound is sticking too strongly to the silica.
Large spread between product and impurities Consider a gradient elution.Start with a lower polarity to elute non-polar impurities, then increase polarity to elute the product.
Q6: What is the difference between "wet loading" and "dry loading"?

These are the two primary methods for applying your sample to the column.[8][9]

  • Wet (or Liquid) Loading: The sample is dissolved in a small amount of solvent (ideally the initial mobile phase) and carefully pipetted onto the top of the column bed.[13][14] This method is fast and convenient for samples that are readily soluble in the mobile phase.[8]

  • Dry (or Solid) Loading: The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel (or another inert solid like Celite), and the solvent is removed under reduced pressure to yield a dry, free-flowing powder.[8][15] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended when:

    • The compound has poor solubility in the initial mobile phase.[8]

    • A loading solvent stronger than the mobile phase must be used.

    • The goal is to achieve the highest possible resolution.

Q7: How do I properly pack a flash chromatography column?

A well-packed column is essential for a successful separation.

Step-by-Step Protocol for Wet Packing:

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock hole. Add a thin layer (about 1-2 cm) of sand.[15]

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar solvent until you have a consistent, pourable slurry.

  • Pack the Column: Pour the silica slurry into the column. Use additional solvent to rinse all the silica from the beaker into the column.

  • Settle and Compact: Open the stopcock and drain some solvent to begin settling the silica. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. For flash chromatography, you can use positive air pressure to accelerate this process and achieve a tightly packed bed.[2]

  • Equilibrate: Once the silica has settled into a stable bed, add a final layer of sand on top to protect the silica surface during solvent and sample addition.[15] Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Visual Workflows

Mobile Phase Optimization Workflow

cluster_0 TLC Analysis cluster_1 Column Strategy TLC Run TLC with Crude Mix (e.g., 4:1 Hexane:EtOAc) Decision Analyze Rf of Target TLC->Decision HighRf Rf > 0.4 Decrease Polarity (e.g., 9:1 Hex:EtOAc) Decision->HighRf Too High GoodRf Rf = 0.2-0.35 Use Isocratic Elution Decision->GoodRf Ideal LowRf Rf < 0.2 Increase Polarity (e.g., 2:1 Hex:EtOAc) Decision->LowRf Too Low HighRf->TLC Re-spot & Re-run TLC RunCol Run Column & Monitor Fractions GoodRf->RunCol LowRf->TLC Re-spot & Re-run TLC Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep LowYield Low Yield Problem->LowYield Streaking Band Streaking Problem->Streaking Solvent Optimize Mobile Phase (TLC, Rf 0.2-0.35) PoorSep->Solvent Check Rf Overload Reduce Sample Load (1-5% of Silica Mass) PoorSep->Overload Check Load Packing Repack Column (Slurry Method) PoorSep->Packing Check Bed Stability Check Stability on TLC Consider Alumina/Base LowYield->Stability Decomposition? Flush Flush Column with Stronger Solvent LowYield->Flush Adsorption? DryLoad Use Dry Loading Technique Streaking->DryLoad Solubility Issue? MinSolvent Use Minimal Loading Solvent (Weakest Possible) Streaking->MinSolvent Loading Solvent?

Caption: Decision tree for troubleshooting common issues.

References
  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Kline, B. J., et al. (2008). General methods for flash chromatography using disposable columns.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695.
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Columbia University. Column chromatography. [Link]

Sources

Optimization

Troubleshooting low yields in Knorr pyrazole synthesis of 5-carboxylates

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for researchers, scientists, and drug development professionals working on the synthesis of 5-carboxylate pyrazoles. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for researchers, scientists, and drug development professionals working on the synthesis of 5-carboxylate pyrazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this versatile and widely used reaction.

Introduction

The Knorr pyrazole synthesis, a classic and robust method for constructing the pyrazole ring, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] When a β-ketoester is used as the dicarbonyl component, this reaction provides a direct route to pyrazole-5-carboxylates, which are valuable intermediates in medicinal chemistry.[3] However, like any chemical transformation, the Knorr synthesis is not without its potential pitfalls. Low yields, the formation of regioisomeric impurities, and challenging purifications are common hurdles that researchers may face.

This guide provides a structured approach to troubleshooting these issues, grounded in the mechanistic principles of the reaction. By understanding the "why" behind each experimental choice, you can more effectively diagnose and resolve problems, leading to higher yields and purer products.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses common problems encountered during the Knorr synthesis of 5-carboxylate pyrazoles in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in the Knorr synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here's a breakdown of potential culprits and how to address them:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[4] If the reaction has stalled, a gentle increase in temperature or a slight excess of the hydrazine reagent can sometimes drive it to completion.[4]

  • Poor Quality of Starting Materials: The purity of your β-ketoester and hydrazine is paramount.

    • β-Ketoester Purity: Ensure your β-ketoester is free from acidic or basic impurities that could catalyze unwanted side reactions or hydrolysis.[4]

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, leading to the formation of colored impurities and reduced reactivity.[4][5] It is highly recommended to use a freshly opened bottle of hydrazine or to purify it before use.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's efficiency.

    • Solution: If you are experiencing low yields, consider screening different solvents. While ethanol and acetic acid are commonly used, other solvents may be more suitable for your specific substrates.[6][7] Additionally, ensure that the reaction temperature is appropriate for your starting materials. Some reactions proceed smoothly at room temperature, while others require heating to reflux.[6][7]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution: Carefully analyze your crude reaction mixture to identify any major side products. Understanding the structure of these impurities can provide valuable clues about the competing reaction pathways. Common side reactions are discussed in more detail in the following questions.

Question 2: I'm observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge when using unsymmetrical β-ketoesters. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole regioisomers.[8]

  • Understanding the Cause: The regiochemical outcome is governed by a combination of steric and electronic factors of both the β-ketoester and the hydrazine, as well as the reaction conditions.[8]

    • Electronic Effects: Electron-withdrawing groups on the β-ketoester can activate the adjacent carbonyl group towards nucleophilic attack.

    • Steric Hindrance: Bulky substituents on either the β-ketoester or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[8]

  • Strategies for Improving Regioselectivity:

    • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine attacks first. Under acidic conditions, the reaction is catalyzed, and the relative reactivity of the carbonyls plays a key role.[9] In some cases, adding a mild base like sodium acetate can improve regioselectivity when using a hydrazine hydrochloride salt.[5]

    • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer in some cases.[8]

    • Temperature Optimization: The reaction temperature can also influence the ratio of regioisomers. Experimenting with different temperatures may favor the formation of the desired product.[8]

Question 3: My reaction mixture has turned a dark yellow or red color, and I'm having trouble purifying the product. What's causing this and how can I fix it?

The development of a strong color in the reaction mixture is often attributed to the degradation of the hydrazine starting material, leading to the formation of highly colored impurities.[5]

  • Cause: Hydrazines, particularly arylhydrazines, can be sensitive to air and light and can undergo oxidation to form colored byproducts.

  • Solutions:

    • Use High-Purity Hydrazine: As mentioned earlier, using fresh, high-quality hydrazine is crucial.[4][5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the oxidation of the hydrazine.[5]

    • Purification Strategy: If colored impurities are present in your crude product, they can often be removed through column chromatography. A common technique is to use a silica gel plug and wash with a non-polar solvent like toluene to remove the colored impurities before eluting the desired product with a more polar solvent system.[5]

Question 4: I've isolated a stable intermediate instead of the final pyrazole product. What is it and how do I proceed?

In some cases, the reaction may stall at the hydrazone intermediate, which is formed after the initial condensation of the hydrazine with one of the carbonyl groups.[4]

  • Identification: This intermediate can be identified by spectroscopic methods such as NMR and mass spectrometry.

  • Promoting Cyclization: To drive the reaction to completion and form the pyrazole ring, you may need to adjust the reaction conditions to favor the intramolecular cyclization step.

    • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for the cyclization to occur.[4]

    • Change Solvent: Switching to a different solvent may facilitate the cyclization.

    • Add a Catalyst: The addition of a catalytic amount of acid, such as acetic acid, can promote the cyclization by protonating the remaining carbonyl group and making it more electrophilic.[6]

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Knorr pyrazole synthesis of 5-carboxylates? The reaction proceeds through a series of steps:

    • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group (typically the ketone) of the β-ketoester to form a hydrazone intermediate.[6]

    • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the ester carbonyl group in an intramolecular fashion.[6]

    • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.[9]

  • Can I use a hydrazine salt directly in the reaction? Yes, hydrazine salts such as phenylhydrazine hydrochloride are commonly used.[5] However, it is often beneficial to add a mild base, such as sodium acetate or potassium acetate, to the reaction mixture to liberate the free hydrazine in situ.[5]

  • What are some common purification techniques for pyrazole-5-carboxylates?

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining highly pure material.[10][11]

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[11][12] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically employed.[11]

Data Summary

ParameterTypical Range/ValueRationale and Considerations
Reactant Ratio 1:1 to 1:1.2 (β-ketoester:hydrazine)A slight excess of hydrazine can help drive the reaction to completion.[4]
Solvent Ethanol, Acetic Acid, Methanol, WaterThe choice of solvent can influence reaction rate and regioselectivity.[6][8]
Catalyst Typically acid-catalyzed (e.g., acetic acid)Acid catalysis promotes both the initial condensation and the final cyclization.[9]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the specific substrates.[6][7]
Reaction Time 1 to 24 hoursReaction progress should be monitored to determine the appropriate time.[4][6]
Typical Yield 60-95%Yields can vary widely depending on the substrates and reaction conditions.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

This protocol provides a general procedure for the synthesis of a representative pyrazole-5-carboxylate.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Ketoester β-Ketoester Hydrazone Hydrazone Intermediate beta-Ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole-5-carboxylate Cyclic_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase reaction time or temperature Incomplete->Optimize_Time_Temp Check_Purity Are starting materials pure? Complete->Check_Purity Impure Impure Starting Materials Check_Purity->Impure No Pure Starting Materials are Pure Check_Purity->Pure Yes Purify_Reagents Purify or use fresh reagents Impure->Purify_Reagents Analyze_Side_Products Analyze for side products Pure->Analyze_Side_Products Regioisomers Regioisomers formed? Analyze_Side_Products->Regioisomers Other_Side_Products Other side products? Regioisomers->Other_Side_Products No Optimize_Regioselectivity Optimize pH, solvent, or temperature Regioisomers->Optimize_Regioselectivity Yes Modify_Conditions Modify conditions to disfavor side reactions Other_Side_Products->Modify_Conditions

Caption: Troubleshooting workflow for low yields.

Interplay of Reaction Parameters

Parameter_Relationships Yield Yield Regioselectivity Regioselectivity Purity Purity Reaction_Rate Reaction Rate Temp Temperature Temp->Yield Temp->Regioselectivity Temp->Reaction_Rate Solvent Solvent Solvent->Yield Solvent->Regioselectivity Solvent->Purity pH pH / Catalyst pH->Yield pH->Regioselectivity pH->Reaction_Rate Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity

Caption: Key parameters influencing the Knorr synthesis.

References

Sources

Troubleshooting

Technical Support Center: Controlling Steric Hindrance in 1-Phenyl-5-Substituted Pyrazoles

Welcome to the Application Support Center. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing and optimizing 1-phenyl-5-substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing and optimizing 1-phenyl-5-substituted pyrazoles. Because steric hindrance at the 5-position dictates the dihedral angle of the 1-phenyl ring—critically impacting both synthetic regioselectivity and pharmacological target binding—precise control is essential for drug development professionals and synthetic chemists.

Section 1: Synthesis & Regioselectivity Troubleshooting (FAQ)

Q1: Why does my traditional Knorr pyrazole synthesis yield an inseparable mixture of 1,3- and 1,5-disubstituted isomers? A1: The traditional Knorr synthesis relies on the condensation of arylhydrazines with 1,3-dicarbonyls. Because both nitrogen atoms in the hydrazine intermediate can attack the highly electrophilic carbonyl carbons, regiocontrol is inherently poor. This is especially problematic when the steric and electronic differences between the 1,3-dicarbonyl substituents are minimal. To overcome this, we recommend shifting to a stepwise cycloaddition approach utilizing the nucleophilicity difference between the nitrogen and carbon atoms of an N-arylhydrazone[1].

Q2: How do I force the formation of the sterically hindered 1-phenyl-5-substituted isomer without forming the 1,3-isomer? A2: You can achieve excellent regioselectivity by reacting electron-deficient N-arylhydrazones with nitroolefins in a strongly acidic, fluorinated solvent system (Trifluoroethanol/Trifluoroacetic acid, TFE/TFA)[1]. The acid assists in polarizing the nitroolefin, facilitating the initial nucleophilic attack by the hydrazone carbon. This is followed by cyclization and the oxidative elimination of nitrous acid, yielding exclusively the 1,5-isomer. Alternatively, reacting N-alkylated tosylhydrazones with terminal alkynes using


-BuOK and 18-crown-6 in pyridine offers complete regioselectivity for 1,3,5-trisubstituted pyrazoles[2].

Section 2: Structural & Steric Hindrance Analysis (FAQ)

Q3: How can I experimentally confirm the degree of steric hindrance between the 1-phenyl ring and the 5-substituent? A3: UV-Vis spectroscopy is a highly effective, rapid diagnostic tool. A bulky 5-substituent (such as a tert-butyl or aryl group) forces the 1-phenyl ring out of coplanarity with the pyrazole core due to ortho-steric clashes. This steric inhibition of resonance results in a hypsochromic (blue) shift and a significant decrease in the molar extinction coefficient compared to the unhindered 1-phenyl-3-substituted isomer[3]. For precise 3D spatial mapping, X-ray crystallography or 2D NMR (NOESY) should be used to measure the exact dihedral angle and proton proximity.

Q4: My 1-phenylpyrazole derivative lost binding affinity to its target (e.g., MCL-1) after adding a bulky group at the 5-position. Why? A4: Steric hindrance at the 5-position directly influences the relative orientation of the 1-phenyl ring. In anti-apoptotic targets like MCL-1 or BCL-2, the binding pocket requires the phenyl ring to adopt a specific conformation for optimal


 stacking and hydrophobic interactions[4]. Severe steric clashes at the ortho-position force an orthogonal conformation that is sterically incompatible with the receptor's binding site geometry, abolishing affinity.

Section 3: Mechanistic Workflows & Logical Relationships

SynthesisWorkflow Start N-Arylhydrazone + Nitroolefin Solvent TFE / TFA Additive Start->Solvent Step1 Nucleophilic Attack (Hydrazone to Nitroolefin) Solvent->Step1 Step2 Stepwise Cycloaddition (Pyrazolidine Intermediates) Step1->Step2 Step3 Oxidative Elimination (Nitrous Acid) Step2->Step3 Product Regiopure 1-Phenyl -5-Substituted Pyrazole Step3->Product

Workflow for regioselective synthesis of 1,5-disubstituted pyrazoles.

StericLogic Sub5 Bulky 5-Substituent (e.g., tert-butyl, aryl) Clash Steric Clash (Ortho-Protons vs 5-Substituent) Sub5->Clash Ph1 1-Phenyl Ring Ph1->Clash Torsion Dihedral Angle Twist (Loss of Coplanarity) Clash->Torsion Induces Binding Receptor Pocket Fit (e.g., MCL-1, COX-2) Torsion->Binding Modulates Affinity

Logical relationship between 5-position steric hindrance and target binding.

Section 4: Quantitative Data Summary

The table below summarizes the efficiency and regiocontrol of various synthetic methodologies when attempting to synthesize sterically hindered pyrazoles.

Synthesis MethodologySubstratesKey Reagents & SolventsRegioselectivityTypical Yield
Traditional Knorr Arylhydrazine + 1,3-DicarbonylEthanol, RefluxPoor (1,3- & 1,5-Mixtures)Variable
Stepwise Cycloaddition N-Arylhydrazone + NitroolefinTFE / TFAExcellent (1,5-Disubstituted)70–85%
Alkyne Condensation N-Alkylated Tosylhydrazone + Terminal Alkyne

-BuOK, Pyridine, 18-crown-6
Excellent (1,3,5-Trisubstituted)65–80%

Section 5: Validated Experimental Protocols

Protocol: Regioselective Synthesis of 1-Phenyl-5-Substituted Pyrazoles via N-Arylhydrazones

Self-validating mechanism: The use of TFE/TFA ensures that intermediate pyrazolidines are rapidly oxidized and eliminated as nitrous acid. This irreversible step prevents the reversible ring-opening that typically leads to thermodynamic mixtures of regioisomers in standard condensations[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the electron-deficient N-phenylhydrazone (1.0 mmol) and the selected nitroolefin (1.2 mmol) in 10 mL of 2,2,2-Trifluoroethanol (TFE).

  • Acid Catalysis: Add Trifluoroacetic acid (TFA) (2.0 equivalents) dropwise at room temperature. The strongly acidic environment specifically activates the nitroolefin for nucleophilic attack.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 4-6 hours. Monitor the consumption of the hydrazone via TLC (Hexane:EtOAc 4:1).

  • Oxidative Elimination: The elimination of nitrous acid (

    
    ) occurs spontaneously under these thermal and acidic conditions, driving the aromatization to the pyrazole core.
    
  • Workup & Purification: Cool the reaction to room temperature. Carefully quench with saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the regiopure 1-phenyl-5-substituted pyrazole.

References

  • Title: Steric effects in 1-phenyl-5-substituted pyrazoles Source: Tetrahedron / ACS Publications URL
  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL
  • Title: Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity Source: ACS Omega URL
  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL

Sources

Optimization

Avoiding hydrolysis during workup of pyrazole methyl esters

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for researchers encountering hydrolysis of pyrazole methyl esters during reaction workup.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for researchers encountering hydrolysis of pyrazole methyl esters during reaction workup. Our goal is to equip you with the chemical knowledge and practical protocols to maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing my starting carboxylic acid in the crude NMR after workup. What's causing the hydrolysis of my pyrazole methyl ester?

A: The reappearance of the starting carboxylic acid is a classic sign of ester hydrolysis during the workup phase. The ester functional group, while seemingly stable, is susceptible to cleavage under both acidic and basic aqueous conditions. The core issue lies in the electrophilicity of the ester's carbonyl carbon, which makes it a target for nucleophilic attack by water (acid-catalyzed) or, more aggressively, by hydroxide ions (base-catalyzed).

The general mechanisms are:

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification reaction.[1] Residual acid catalyst from your reaction protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and reactive towards nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more significant issue during workup. Aqueous bases, particularly strong ones like sodium hydroxide (NaOH), provide a high concentration of the potent hydroxide (OH⁻) nucleophile. This nucleophile directly attacks the ester's carbonyl carbon.[3] This process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3]

While the pyrazole ring itself is generally robust, the ester linkage is the point of vulnerability during aqueous processing.

Q2: Which specific steps in a typical workup routine pose the highest risk for ester hydrolysis?

A: The highest risk is introduced during any step involving aqueous solutions, especially when pH is not carefully controlled.

  • Quenching with Aqueous Base: The most common cause of significant hydrolysis is quenching a reaction with strong bases like NaOH or potassium hydroxide (KOH) to neutralize an acid catalyst. This introduces the hydroxide ion, initiating rapid saponification.[4][5]

  • Aqueous Washes: Even washes with seemingly "mild" bases can be problematic if not executed correctly. The longer the contact time and the higher the temperature, the greater the extent of hydrolysis.

  • Temperature: The rate of hydrolysis is highly dependent on temperature. Performing washes at room temperature is significantly more likely to cause ester cleavage than performing them with ice-cold solutions.[4]

The diagram below illustrates the irreversible nature of base-catalyzed hydrolysis (saponification), which is the most frequent culprit during workup.

G cluster_0 cluster_1 cluster_3 Ester Pyrazole Methyl Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack (Fast) OH Hydroxide (OH⁻) (from aq. base) OH->Tetrahedral CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid 2. Collapse & Elimination (Fast) Alkoxide Methoxide (⁻OCH₃) Tetrahedral->Alkoxide Carboxylate Carboxylate Salt (Unreactive) CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Methanol Methanol Alkoxide->Methanol Proton Transfer

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Q3: How can I effectively neutralize residual acid from my reaction without cleaving the ester?

A: This is the most critical aspect of a successful workup. The key is to use a base that is strong enough to neutralize the acid catalyst (e.g., H₂SO₄, HCl) but not so strong that it aggressively attacks the ester.

Your best choice is a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[4][6]

Here's why:

  • Mild Basicity: Bicarbonate is a weak base. It will readily neutralize strong mineral acids, but it is significantly less nucleophilic than hydroxide, reducing the rate of attack on the ester carbonyl.

  • Visual Confirmation: The neutralization reaction produces carbon dioxide (CO₂) gas. You can visually monitor the neutralization by adding the bicarbonate solution until the effervescence (bubbling) stops, indicating all the acid has been consumed.[4]

  • Temperature Control: Using ice-cold solutions further slows down the kinetics of any potential hydrolysis, providing an additional layer of protection for your product.[4]

The following table provides a comparison of common bases for workups.

BaseFormulaApprox. pKa of Conj. AcidSuitability for Pyrazole Methyl Ester WorkupRationale
Sodium HydroxideNaOH~15.7 (H₂O)Avoid Strong base and potent nucleophile; causes rapid saponification.[3]
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)Use with Caution Stronger than bicarbonate; can be used if ester is less sensitive, but still poses a risk.
Sodium BicarbonateNaHCO₃~6.4 (H₂CO₃)Highly Recommended Weak, non-nucleophilic base. Safely neutralizes strong acids with minimal risk of hydrolysis.[4][7]
Recommended Protocols
Protocol 1: Optimized Aqueous Workup for Hydrolysis-Sensitive Esters

This protocol is designed to maximize ester recovery by carefully controlling pH and temperature.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LCMS), remove it from the heat source and allow it to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.

  • Dilute & Extract: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8] Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetonitrile, add water and a larger volume of extraction solvent.

  • Neutralization Wash: Add ice-cold, saturated aqueous NaHCO₃ to the separatory funnel.[4] Swirl gently at first to control the initial CO₂ evolution, then stopper and shake, venting frequently.[4] Drain the aqueous layer. Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine). This step helps break up any emulsions and removes the bulk of the dissolved water from the organic layer.[4][9]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Add the agent until it no longer clumps together and flows freely.[4]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product as necessary via column chromatography or recrystallization.

G Start Reaction Complete Cool Cool to 0 °C (Ice Bath) Start->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Wash_Bicarb Wash with Cold Sat. NaHCO₃ (until no more CO₂) Dilute->Wash_Bicarb Wash_Brine Wash with Cold Brine Wash_Bicarb->Wash_Brine Neutralization Complete Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Isolate Filter & Concentrate Dry->Isolate End Crude Product Isolate->End

Caption: Optimized aqueous workup workflow.

Protocol 2: Anhydrous Workup for Highly Sensitive Esters

For esters that show hydrolysis even with the optimized aqueous protocol, an anhydrous workup may be necessary. This method avoids aqueous solutions entirely.

  • Cool the Reaction: Cool the reaction mixture to room temperature.

  • Remove Catalyst/Reagents:

    • If a solid catalyst or byproduct is present: Dilute the reaction mixture with a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) to precipitate out polar solids. Filter the mixture through a pad of Celite® or silica gel, washing the pad with additional solvent.

    • If reagents are soluble: Concentrate the reaction mixture in vacuo. Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it directly onto a silica gel column for purification.

  • Isolation: The product is isolated directly after column chromatography, bypassing all aqueous steps.

Note: This method is only suitable if the reaction byproducts and residual reagents can be easily separated from the desired ester by filtration or chromatography.

References
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). Benchchem.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. (2025). Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Ester. Wikipedia.
  • 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(2-oxazolyl)-. ChemicalBook.
  • Work up of ester?. (2021).
  • Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange.
  • 4.7: Reaction Work-Ups. (2020). Chemistry LibreTexts.
  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide?
  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310. PubChem - NIH.
  • About Workup. Department of Chemistry : University of Rochester.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Basic Hydrolysis of Esters - Saponific
  • Lab 12: Synthesis of an Ester.
  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem.
  • MedChem Tips and Tricks. (2016). ACSGCIPR.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • What happens if i don't remove water during esterific
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025).
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). PMC.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. pubs.acs.org.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025).
  • 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. georg-thieme-connect.de.
  • Current status of pyrazole and its biological activities. PMC.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Pyrazole 1,5- and 1,3-Isomers by NOESY NMR

For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of substituted pyrazoles is a critical step in establishing structure-activity relationships. The synthesis of these fi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of substituted pyrazoles is a critical step in establishing structure-activity relationships. The synthesis of these five-membered nitrogen-containing heterocycles often yields a mixture of regioisomers, most commonly the 1,3- and 1,5-disubstituted products. While seemingly subtle, the difference in the substitution pattern can have profound effects on the biological activity and material properties of the final compound. This guide provides an in-depth comparison of using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a powerful tool to differentiate between these crucial isomers, alongside a discussion of complementary NMR techniques.

The Challenge: Why Standard NMR Isn't Always Enough

In many cases, standard one-dimensional (1D) ¹H and ¹³C NMR spectra of 1,3- and 1,5-disubstituted pyrazole isomers can be remarkably similar, making a definitive assignment challenging. The chemical shifts of the pyrazole ring protons and carbons are influenced by the electronic effects of the substituents, and these effects can be comparable for both isomers, leading to overlapping signals and ambiguity. Furthermore, pyrazoles that are unsubstituted at the N1 position can undergo annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[1] This exchange can lead to averaged signals in the NMR spectrum, further complicating the interpretation.[1]

The Solution: Probing Through-Space Interactions with NOESY

This is where the Nuclear Overhauser Effect (NOE) comes into play. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for determining the spatial proximity of protons within a molecule, typically within a range of up to 5 Å.[1]

For distinguishing between 1,5- and 1,3-disubstituted pyrazoles, the key lies in the spatial relationship between the proton on the N1 nitrogen (N1-H) and the protons on the substituents at positions 3 and 5.

  • In the 1,5-isomer , the N1-H is in close spatial proximity to the substituent at position 5. If this substituent has protons, a NOE correlation is expected between the N1-H and these protons.

  • In the 1,3-isomer , the N1-H is spatially distant from the substituent at position 5. Consequently, no NOE correlation is expected between the N1-H and the protons of the substituent at this position.

This fundamental difference in through-space interactions forms the basis for the unambiguous differentiation of the two isomers using NOESY.

Visualizing the Key NOE Interactions

The following diagrams illustrate the expected key NOE correlations for a generic set of 1,5- and 1,3-disubstituted pyrazoles.

cluster_0 1,5-Disubstituted Pyrazole cluster_1 1,3-Disubstituted Pyrazole 1,5-isomer NOE_label_1 Key NOE Correlation 1,3-isomer NOE_label_2 No Key NOE Correlation

Caption: Expected NOE correlations for pyrazole isomers.

Experimental Protocol: Acquiring High-Quality NOESY Data

The following is a generalized, step-by-step protocol for acquiring 2D NOESY spectra for the purpose of isomer differentiation. Optimization will be required based on the specific compound and available instrumentation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as the N-H proton is typically well-resolved and less prone to rapid exchange with residual water.

  • Ensure the sample is free of paramagnetic impurities, which can significantly reduce or quench the NOE effect.

2. Initial 1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons, including the characteristic broad signal of the N-H proton, which typically appears between 10-14 ppm.[1]

  • To confirm the assignment of the N-H proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will result in the disappearance of the N-H signal.[1]

3. 2D NOESY Experiment Setup:

  • Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameter - Mixing Time (d8): The mixing time is the most critical parameter for a successful NOESY experiment. It is the period during which the NOE buildup occurs.

    • For small molecules like pyrazole derivatives, a mixing time in the range of 300-800 ms is a good starting point.

    • It is highly recommended to run a series of 1D NOESY experiments with varying mixing times to determine the optimal value for your specific compound.

  • Set the spectral widths in both the F1 and F2 dimensions to encompass all proton signals.

  • The number of scans and increments will depend on the sample concentration and desired resolution. A typical experiment may run for several hours.

4. Data Processing and Analysis:

  • Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.

  • Carefully phase the resulting spectrum.

  • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close.

  • Specifically, analyze the region corresponding to the N-H proton chemical shift. The presence of a cross-peak between the N-H proton and the protons of the substituent at position 5 is a definitive indicator of the 1,5-isomer. The absence of this cross-peak, in conjunction with other structural data, points towards the 1,3-isomer.

G cluster_workflow NOESY Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B 1D ¹H NMR Acquisition (Identify N-H proton) A->B C 2D NOESY Experiment Setup (Optimize Mixing Time) B->C D Data Processing & Analysis (Look for N-H cross-peaks) C->D E Isomer Assignment D->E

Caption: A streamlined workflow for NOESY-based isomer analysis.

Data Interpretation: A Comparative Overview

The following table summarizes the expected NOESY results for 1,5- and 1,3-disubstituted pyrazoles, where R¹ is a substituent with protons and R² is another substituent.

IsomerKey Protons of InterestExpected NOESY CorrelationConclusion
1,5-Disubstituted N1-H and protons on R¹ at C5Present The presence of a cross-peak confirms the spatial proximity and indicates the 1,5-isomer.
1,3-Disubstituted N1-H and protons on R¹ at C5Absent The absence of a cross-peak suggests the protons are spatially distant, consistent with the 1,3-isomer.

A Powerful Alternative: Heteronuclear Multiple Bond Correlation (HMBC)

While NOESY is a robust method for isomer differentiation, it is important to consider other powerful NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most reliable and widely used method for this purpose.[1] HMBC detects correlations between protons and carbons over two to three bonds.

The key correlations for distinguishing pyrazole isomers using HMBC are:

  • For an N1-substituted pyrazole: The protons on the N1-substituent will show a ³J correlation to the C5 carbon but not to the C3 carbon.[1]

  • For an N-H pyrazole: The N-H proton can show correlations to both C3 and C5. However, the protons on the substituent at C5 will show a correlation to C3, and vice-versa.

For even more definitive assignments, ¹H-¹⁵N HMBC can be employed to directly observe the correlation between the N-H proton and the nitrogen atoms of the pyrazole ring.[2]

Conclusion: A Multi-faceted Approach to Structural Certainty

The differentiation of pyrazole 1,5- and 1,3-isomers is a common challenge that can be effectively addressed using advanced NMR techniques. The 2D NOESY experiment provides a direct method for determining the regiochemistry by probing through-space interactions, with the key diagnostic being the presence or absence of a correlation between the N1-H proton and the substituent at the 5-position.

For a comprehensive and self-validating approach, it is highly recommended to use NOESY in conjunction with other NMR experiments, particularly ¹H-¹³C and ¹H-¹⁵N HMBC. By combining the insights from both through-space and through-bond correlations, researchers, scientists, and drug development professionals can achieve a high degree of confidence in their structural assignments, paving the way for a deeper understanding of their molecules' properties and functions.

References

  • BenchChem. (2025).
  • Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Accessed February 22, 2024.
  • Fadaly, W. A. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(17), 6599.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Martek, T., et al. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625.

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Comparative

Advanced IR Spectroscopy Guide: Pyrazole Ester Carbonyl Characterization

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral signature of the carbonyl ( ) group within pyrazole esters. Unlike simple aliphatic esters, pyrazole esters exhibit distinct spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral signature of the carbonyl (


) group within pyrazole esters. Unlike simple aliphatic esters, pyrazole esters exhibit distinct spectral shifts due to heterocyclic conjugation and potential intramolecular hydrogen bonding. This document compares these spectral features against standard alternatives (aliphatic and phenyl esters) to aid researchers in structural validation during drug development.[1]

Mechanistic Insight: The Physics of the Shift

To accurately interpret the IR spectrum of a pyrazole ester, one must understand the electronic environment affecting the carbonyl bond order.

Conjugation Effects (The "Red Shift")

In a standard aliphatic ester (e.g., ethyl acetate), the carbonyl group is isolated, vibrating at a higher frequency (


). In pyrazole esters, the carbonyl group is directly attached to an aromatic hetero-ring.
  • Mechanism: The

    
    -system of the pyrazole ring overlaps with the 
    
    
    
    -orbital of the carbonyl group. This delocalization increases the single-bond character of the
    
    
    bond, weakening the force constant (
    
    
    ).
  • Result: According to Hooke’s Law (

    
    ), a weaker bond vibrates at a lower frequency (wavenumber). Consequently, pyrazole esters typically absorb in the 
    
    
    
    range.
Hydrogen Bonding (The "Diagnostic Shift")

Pyrazole rings possess an acidic


 proton (in 

-pyrazoles) that can act as a hydrogen bond donor.
  • Intramolecular H-Bonding: If the ester is at the 3-position (or 5-position depending on tautomerism) and adjacent to the

    
    , a stable 5- or 6-membered ring interaction can form. This further weakens the 
    
    
    
    bond, potentially shifting the peak below
    
    
    .
  • Intermolecular H-Bonding: In concentrated samples (solid state/neat), dimer formation can broaden and redshift the peak.

Visualizing the Resonance

The following diagram illustrates the resonance contributors that lower the bond order of the carbonyl group in a pyrazole-4-carboxylate system.

Resonance cluster_0 Resonance Effects on C=O Frequency cluster_1 Spectral Outcome Node1 Structure A (Localized C=O) High Bond Order Node2 Structure B (Charge Separated) C-O Single Bond Character Node1->Node2 Pi-Electron Delocalization Outcome Lower Wavenumber (Red Shift) ~1715 cm⁻¹ Node2->Outcome Reduced Force Constant

Figure 1: Resonance contributions decreasing the double-bond character of the ester carbonyl.

Comparative Analysis: Pyrazole Esters vs. Alternatives

The following table contrasts the spectral performance of pyrazole esters against common ester "alternatives" encountered in organic synthesis.

Table 1: Carbonyl Stretching Frequency Comparison
Compound ClassElectronic EnvironmentTypical

(

)
Peak Characteristics
Aliphatic Ester (e.g., Ethyl acetate)Isolated; Inductive withdrawal by Oxygen1735 -- 1750 Sharp, intense.[1][2]
Aromatic Ester (e.g., Ethyl benzoate)Conjugated with Phenyl ring1715 -- 1730 Sharp; often accompanied by C=C ring modes.[1]
Pyrazole Ester (Target)Conjugated with N-heterocycle1710 -- 1725 Intense; may show broadening if H-bonding is present.[1]
H-Bonded Pyrazole Ester Intramolecular H-bond (NH

O=C)
1680 -- 1700 Broadened base; shifted significantly lower.
Amide (Alternative functional group)Resonance with Nitrogen lone pair1650 -- 1690 Broad (Amide I band); usually distinct from esters.
Diagnostic Differentiation[1][2][3][4]
  • Vs. Phenyl Esters: Pyrazole esters absorb in a similar range to benzoates.[1] Differentiation requires looking for the

    
     stretch (
    
    
    
    ) characteristic of the pyrazole ring, which is absent in benzoates.
  • Vs. Isomers (3- vs 4-Ester):

    • 4-Ester: Typically shows a "clean" conjugated ketone/ester peak (

      
      ) as the geometry often disfavors intramolecular H-bonding with the ring NH.
      
    • 3(5)-Ester: Higher probability of intramolecular H-bonding, often resulting in a lower frequency shift (

      
      ) and peak broadening.[1]
      

Experimental Protocol: Validated Workflow

To ensure reproducible data, the sampling technique must be chosen based on the specific need to observe or suppress hydrogen bonding.

Method Selection
  • ATR (Attenuated Total Reflectance): Best for solid powders. Preserves the solid-state structure, including intermolecular H-bonding networks (dimers).[1]

  • Solution Cell (

    
     or 
    
    
    
    ):
    Use this to break intermolecular H-bonds.[1] If the low-frequency shift persists in dilute solution, the H-bonding is intramolecular (structural).[3]
Step-by-Step Characterization Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Start Sample: Pyrazole Ester Derivative Choice Select Method Start->Choice ATR Solid State (ATR/KBr) Detects Bulk H-Bonding Choice->ATR Routine ID Soln Dilute Solution (DCM/CCl₄) Isolates Single Molecule Choice->Soln Structural Study Peak Identify C=O Peak ATR->Peak Soln->Peak Check Check Wavenumber Peak->Check High > 1730 cm⁻¹ Likely Non-Conjugated (Check Synthesis) Check->High High Freq Mid 1710-1725 cm⁻¹ Expected Conjugated Ester Check->Mid Mid Freq Low < 1700 cm⁻¹ Strong H-Bonding present Check->Low Low Freq

Figure 2: Decision tree for acquiring and interpreting pyrazole ester IR spectra.

Self-Validation Checklist
  • Intensity Check: The

    
     peak should be the strongest or second-strongest peak in the spectrum.[1] If weak, suspect ether formation or hydrolysis.[1]
    
  • Fingerprint Confirmation: Look for the

    
     single bond stretch (ester linkage) in the 
    
    
    
    region. It should be intense and broad.
  • N-H Corroboration: If the

    
     is shifted low (
    
    
    
    ), confirm the presence of a broad
    
    
    band (
    
    
    ). If the
    
    
    is sharp (free), the
    
    
    should be higher (
    
    
    ).

References

  • LibreTexts Chemistry. (2024).[1] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020).[1] The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013).[1] Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (Contextual comparison for heterocyclic carbonyls). Retrieved from [Link]

  • ResearchGate. (2003).[1] Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

Sources

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-Phenyl-pyrazole-5-carboxylate

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a veritable fingerprint of the compound. This guide provides an in-depth analysis of the expected electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of methyl 1-phenyl-pyrazole-5-carboxylate. By dissecting the fragmentation of its constituent moieties—the N-phenyl group, the pyrazole core, and the methyl carboxylate substituent—we offer a predictive framework for its characterization, essential for reaction monitoring, metabolite identification, and quality control.

The Structural Elucidation Imperative

Methyl 1-phenyl-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The precise characterization of such molecules is critical, and mass spectrometry provides a rapid and sensitive method for confirming their identity and purity. Understanding the fragmentation pathways is key to interpreting the resulting mass spectra accurately.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Detailed Fragmentation

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] In EI, high-energy electrons bombard the molecule, leading to extensive fragmentation and a detailed mass spectrum that is highly reproducible and ideal for library matching.

Predicted EI Fragmentation Pattern

The fragmentation of methyl 1-phenyl-pyrazole-5-carboxylate under EI conditions is anticipated to proceed through several key pathways, originating from the molecular ion ([M]•+).

Table 1: Predicted Key Fragment Ions of Methyl 1-phenyl-pyrazole-5-carboxylate in EI-MS

m/zProposed Fragment IonNotes
216[C11H10N2O2]•+Molecular Ion
185[M - OCH3]•+Loss of the methoxy radical from the ester
157[M - COOCH3]•+Loss of the entire methyl carboxylate group
142[C9H8N2]•+Resulting pyrazole-phenyl core after ester loss
115[C8H7N]•+Further fragmentation of the pyrazole-phenyl core
105[C7H5N2]+Phenyl-diazirine cation from pyrazole ring cleavage
91[C6H5N]•+Phenylnitrene radical cation
77[C6H5]+Phenyl cation, a common fragment for aromatic compounds
59[COOCH3]+Methoxycarbonyl cation

The fragmentation cascade likely begins with the loss of the labile methoxy group from the ester, a common fragmentation pathway for methyl esters.[4][5][6] This is often followed by the expulsion of carbon monoxide. The N-phenylpyrazole core is relatively stable, but can undergo characteristic cleavages. The pyrazole ring itself is known to fragment via the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[7][8] The phenyl group gives rise to the characteristic m/z 77 ion.[9]

EI_Fragmentation M [M]•+ (m/z 216) F1 [M - OCH3]•+ (m/z 185) M->F1 - •OCH3 F2 [M - COOCH3]•+ (m/z 157) M->F2 - •COOCH3 F4 [COOCH3]+ (m/z 59) M->F4 - C9H7N2 F3 [C6H5]+ (m/z 77) F2->F3 - C3H3N2 F5 [C9H8N2]•+ (m/z 142) F2->F5 - CO

Caption: Predicted EI fragmentation pathway of methyl 1-phenyl-pyrazole-5-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique for Molecular Ion Confirmation

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-MS) is the cornerstone for the analysis of a wide array of compounds in pharmaceutical and biological matrices.[10] ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[11][12]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion ([M+H]+) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This allows for controlled fragmentation and detailed structural analysis.

Table 2: Predicted Key Fragment Ions of Methyl 1-phenyl-pyrazole-5-carboxylate in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
21718532Loss of methanol (CH3OH)
21715760Loss of methyl formate (HCOOCH3)
21714374Loss of C2H2O2
21777140Phenyl cation
18515728Loss of carbon monoxide (CO)

In the positive ion mode, the protonated molecule [M+H]+ is expected to be the base peak. The fragmentation in MS/MS will likely involve the loss of neutral molecules such as methanol from the ester group. The stability of the N-phenyl pyrazole core suggests that significant fragmentation energy will be required to break it apart.

ESI_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (MS1) cluster_CID Collision Cell cluster_MS2 Mass Spectrometer (MS2) LC_Separation Sample Injection & LC Separation ESI Electrospray Ionization LC_Separation->ESI Precursor_Selection Precursor Ion Selection ([M+H]+ at m/z 217) ESI->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Product_Ion_Analysis Product Ion Analysis CID->Product_Ion_Analysis

Caption: Experimental workflow for ESI-MS/MS analysis.

Comparative Analysis: The Influence of Substituents

The fragmentation pattern of pyrazole derivatives is highly influenced by the nature and position of substituents on the ring.[13][14] For instance, the presence of a phenyl group on the nitrogen atom (N1 position) is known to stabilize the pyrazole ring, potentially altering the fragmentation pathways compared to an unsubstituted pyrazole. In contrast to pyrazoles with substituents on carbon atoms, where ring cleavage is more common, N-phenyl pyrazoles often show initial fragmentation related to the substituents themselves.

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for both GC-MS and LC-MS/MS analysis are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of methyl 1-phenyl-pyrazole-5-carboxylate in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column) coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to methyl 1-phenyl-pyrazole-5-carboxylate. Compare the obtained fragmentation pattern with the predicted data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of methyl 1-phenyl-pyrazole-5-carboxylate in a mixture of methanol and water (50:50 v/v).

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization source.[15][16]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1: Scan for the precursor ion at m/z 217.

    • MS2: Fragment the precursor ion with varying collision energies (e.g., 10-40 eV) to obtain a product ion spectrum.

  • Data Analysis: Identify the precursor ion and its corresponding product ions. Correlate the observed neutral losses with the predicted fragmentation pathways.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric fragmentation of methyl 1-phenyl-pyrazole-5-carboxylate under both electron ionization and electrospray ionization conditions. By leveraging established fragmentation principles of its constituent chemical moieties, we have constructed a predictive framework to aid researchers in the structural confirmation and analysis of this important class of heterocyclic compounds. The provided experimental protocols offer a practical starting point for obtaining high-quality mass spectral data. As with any predictive guide, empirical data is the ultimate arbiter, and we encourage the use of these principles in conjunction with experimental verification for the robust characterization of novel pyrazole derivatives.

References

  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. - CORE. [Link]

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram - ResearchGate. [Link]

  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. [Link]

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters - ACS Publications. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives - Taylor & Francis. [Link]

  • Mass Spectroscopy Lecture 5: Fragmentation of Phenol - YouTube. [Link]

  • Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed. [Link]

  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes - JEOL. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes - JEOL. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P) - ResearchGate. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry - Asian Journal of Research in Chemistry. [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. [Link]

  • ionization esi ms: Topics by Science.gov. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. [Link]

  • Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) - EAG Laboratories. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. [Link]

Sources

Comparative

Structural Determinants and Crystallographic Distinction: Methyl 1-phenyl-1H-pyrazole-5-carboxylate vs. Regioisomeric Alternatives

Executive Summary: The Regiochemical Divergence Audience: Medicinal Chemists, Crystallographers, and Process Chemists.[1][2] In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors like Celecoxib), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Divergence

Audience: Medicinal Chemists, Crystallographers, and Process Chemists.[1][2]

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors like Celecoxib), the precise orientation of substituents is critical for receptor binding.[1] This guide analyzes Methyl 1-phenyl-1H-pyrazole-5-carboxylate (the "5-isomer") and objectively compares it with its thermodynamic alternative, Methyl 1-phenyl-1H-pyrazole-3-carboxylate (the "3-isomer").[1]

Core Insight: The primary differentiator is steric torsion .[1][2]

  • The 5-Isomer (Topic): Characterized by a significant steric clash between the N-phenyl ring and the C5-ester group.[1] This forces the phenyl ring out of coplanarity with the pyrazole core (torsion angle typically 50°–70°), disrupting

    
    -conjugation but creating a unique 3D binding pocket.[1]
    
  • The 3-Isomer (Alternative): Adopts a planar conformation due to the absence of adjacent steric bulk.[1] This maximizes

    
    -stacking interactions in the crystal lattice, often resulting in higher melting points and lower solubility compared to the 5-isomer.[1]
    

Comparative Analysis: 5-Carboxylate vs. 3-Carboxylate[1][2][3]

The synthesis of 1-phenylpyrazoles via the condensation of phenylhydrazine and 1,3-dicarbonyl equivalents (or DMAD) typically yields a mixture of regioisomers. Distinguishing them requires understanding their crystallographic signatures.[1][2]

Table 1: Structural & Physicochemical Comparison[1][2][4]
FeatureMethyl 1-phenyl-1H-pyrazole-5-carboxylate (Topic )Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Alternative )
Steric Environment High Congestion: C5-Ester clashes with N1-Phenyl ortho-protons.[1]Low Congestion: C3-Ester is distal to N1-Phenyl.[1]
Molecular Geometry Twisted: Phenyl ring rotates ~50–70° relative to pyrazole plane to relieve strain.[1]Planar: Phenyl and pyrazole rings are nearly coplanar (torsion < 20°).[1]
Electronic State Deconjugated: Reduced orbital overlap between phenyl and pyrazole.[1]Conjugated: Extended

-system across both rings.
Crystal Packing Looser Packing: Dominated by van der Waals and weak C-H...O interactions.[1]Dense Packing: Dominated by strong

-

stacking interactions.[1]
Solubility Generally Higher (due to lower lattice energy).[1]Generally Lower (due to efficient stacking).[1]
Key NMR Signal C5-H absent. (Substituted).C4-H Signal: Upfield shift due to conjugation.

Experimental Data: Crystallographic Parameters

While specific unit cell data for the unsubstituted methyl ester 5-isomer is often proprietary or variable based on polymorphs, the following data provides the definitive structural benchmarks for this scaffold class, derived from high-resolution X-ray diffraction studies of close analogs (e.g., 5-hydroxy or 4-substituted derivatives) which establish the rule of torsion.

Reference Standard A: The "Twisted" 5-Isomer Scaffold

Representative Data for 1,5-disubstituted pyrazole class (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-pyrazole-3-carboxylate) [1]

  • Crystal System: Triclinic or Monoclinic (Polymorph dependent)

  • Space Group: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    [1][3][4]
  • Key Geometric Parameter (Torsion): The dihedral angle between the pyrazole ring and the N-phenyl ring is 72.01(7)° .[1][2]

  • Intermolecular Forces: Supramolecular arrays sustained by C—H...ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     interactions rather than face-to-face stacking.[1]
    
Reference Standard B: The "Planar" 3-Isomer Alternative

Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1][4][5]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1][4][5]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1][4][5]
      
    • 
      [1][4][5]
      
  • Key Geometric Parameter (Torsion): The carboxylate group lies in the pyrazole plane (torsion ~173°), and the phenyl ring twist is significantly reduced compared to the 5-isomer, allowing for dimer formation via H-bonding.[1][2]

Experimental Protocols

Protocol 1: Regioselective Synthesis & Separation

Objective: To synthesize and isolate the 5-carboxylate from the crude mixture.[1][2]

  • Reactants: Combine Phenylhydrazine (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq).

  • Solvent: Methanol (polar protic solvents favor the 5-hydroxy tautomer/3-isomer formation; use acetic acid or non-polar solvents to shift ratios toward the 5-carboxylate or 1,5-cyclization products).[1][2]

  • Conditions: Reflux for 2–4 hours.

  • Work-up: Evaporate solvent to yield yellow oil/solid.[1][2]

  • Purification (Critical):

    • The 3-isomer is often less soluble.[1] Triturate with cold ethanol; the 3-isomer precipitate.[1]

    • Filtrate: Contains the 5-isomer (Topic). Concentrate and purify via Flash Column Chromatography (Hexane:EtOAc 80:20).

Protocol 2: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals for the 5-isomer.

  • Dissolve 20 mg of the purified 5-isomer in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or Chloroform).[1][2]

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).[1][2]

  • Cap the large jar tightly.

  • Allow to stand undisturbed at 4°C for 3–7 days. The pentane vapors will diffuse into the DCM, slowly lowering solubility and forcing crystallization.[1][2]

    • Note: 5-isomers often form block-like crystals, whereas 3-isomers often form needles.[1][2]

Visualizations

Diagram 1: Synthesis & Regiochemical Logic

This pathway illustrates the divergence point where the "Topic" molecule is separated from its alternative.[1][2]

G Start Phenylhydrazine + DMAD Intermediate Michael Adduct (Hydrazone) Start->Intermediate Condensation Cyclization Cyclization (Kinetic vs Thermo) Intermediate->Cyclization - MeOH Isomer3 3-Carboxylate (Alternative) Planar Structure Precipitates in EtOH Cyclization->Isomer3 Thermodynamic Path (Polar Solvent) Isomer5 5-Carboxylate (TOPIC) Twisted Structure Soluble in EtOH Cyclization->Isomer5 Kinetic Path (Non-polar/Acidic)

Caption: Divergent synthesis pathways. The 5-carboxylate (Topic) is often the kinetic product, while the 3-carboxylate is thermodynamic.[1]

Diagram 2: Structural Identification Decision Tree

How to definitively confirm you have the Methyl 1-phenyl-1H-pyrazole-5-carboxylate.[1][2]

StructureID Sample Unknown Isomer Sample NMR 1H NMR Analysis Sample->NMR NOE NOE Experiment (Nuclear Overhauser Effect) NMR->NOE Ambiguous? XRD Single Crystal XRD NMR->XRD Definitive Proof Result5 CONFIRMED: 5-Carboxylate (Topic) NOE->Result5 Strong NOE: Ortho-Phenyl H <-> Ester Methyl Result3 CONFIRMED: 3-Carboxylate (Alternative) NOE->Result3 No NOE Interaction XRD->Result5 Torsion Angle > 50° (Twisted) XRD->Result3 Torsion Angle < 20° (Planar)

Caption: Analytical workflow. NOE NMR and XRD Torsion angles are the definitive discriminators between the isomers.[1][2]

References

  • G. A. El-Hiti, et al. (2020).[1][3] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University.[1]

  • Saeed, A., Arshad, I., & Flörke, U. (2012).[1][4][6] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252.[1] [1]

  • Lynch, M. A., et al. (2001).[1] Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry, 66, 6787–6791.[1][4]

  • Cambridge Crystallographic Data Centre (CCDC). Accession Code 879881 (for 5-hydroxy-3-carboxylate analog).[1][5][1]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Logistics &amp; Safety Guide: Methyl 1-phenyl-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. Methyl 1-phenyl-1H-pyrazole-5-carboxylate (CAS: 55115-07-6) [1] is a highly valuable heterocyclic building block, frequently utilized in the synthesis of novel anti-inflammatory and analgesic pharmaceutical agents[2].

However, its specific molecular architecture—a rigid pyrazole core conjugated with a lipophilic phenyl ring and an ester moiety—demands rigorous operational logistics. This guide provides a self-validating, causality-driven framework for the safe handling, containment, and disposal of this compound.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in engineering out the risk. The lipophilic nature of the phenyl and ester groups allows this compound to easily interact with and penetrate the lipid bilayers of the epidermis and ocular mucosa. Furthermore, as a crystalline solid, it is highly susceptible to triboelectric charging (static buildup), which drastically increases the risk of aerosolization and inhalation.

Table 1: GHS Hazard Causality and Operational Implications

Hazard ClassGHS CodeMechanistic CausalityOperational Implication
Acute Oral Toxicity H302[3]Systemic absorption disrupts cellular homeostasis.Strict prohibition of food/drink; mandatory double-gloving during transfer.
Skin Irritation H315[3]Lipophilicity causes defatting and localized inflammatory response in the dermis.Mandates full skin coverage; immediate removal of contaminated PPE.
Eye Irritation H319[3]Crystalline particulates cause micro-abrasions and chemical burns to the cornea.Requires snug-fitting splash goggles; eyewash station must be within 10 seconds.
STOT (Single Exposure) H335[3]Inhalation of aerosolized micro-crystals triggers acute respiratory mucosal inflammation.Handle exclusively in a certified Class II Biological Safety Cabinet or Fume Hood.

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient. The selection below is based on the permeation kinetics and physical state of Methyl 1-phenyl-1H-pyrazole-5-carboxylate.

Table 2: PPE Specifications and Scientific Justification

PPE CategoryRecommended Material/TypeScientific Justification (Causality)Replacement Schedule
Hand Protection Nitrile (min 0.11 mm thickness)Nitrile (acrylonitrile butadiene) offers superior resistance to non-polar/weakly polar organic esters compared to latex, preventing dermal breakthrough.Every 4 hours, or immediately upon visible contamination.
Eye/Face Snug-fitting safety gogglesProtects against airborne fine particulates generated by static repulsion during weighing.N/A (Reusable; decontaminate post-use).
Body Flame-retardant coat (Nomex)Mitigates static discharge risks that could aerosolize the powder or ignite co-solvents.Wash weekly or immediately post-spill.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (e.g., during a spill) to trap hydrophobic micro-crystals.Discard after single use.

Operational Workflows: Self-Validating Protocols

Every procedure below is designed as a self-validating system . If a validation check fails at any point, the workflow must be halted immediately.

Protocol A: Precision Weighing and Transfer

Causality: The pyrazole-ester structure forms highly crystalline, hydrophobic lattices prone to triboelectric charging. Standard plastic boats will cause the powder to repel and aerosolize, directly violating H335 inhalation safeguards.

  • Fume Hood Validation: Before opening the container, tape a Kimwipe to the bottom of the fume hood sash.

    • Validation Check: The tissue must pull inward steadily. If it flutters outward or remains still, airflow is compromised (<100 fpm). Do not proceed.

  • Static Mitigation: Use an anti-static zero-charge weigh boat or a grounded metal spatula.

  • Transfer: Slowly transfer the required mass. Keep the source bottle and the receiving vessel as close as possible to minimize the drop height, reducing kinetic aerosolization.

  • Sealing: Cap the source bottle immediately after use and seal the receiving vessel before removing it from the hood.

Protocol B: Spill Containment and Decontamination

Causality: Dry sweeping a crystalline pyrazole creates a dust cloud, exponentially increasing the surface area exposed to the air and triggering respiratory hazards.

  • Evacuation & Settling: If a spill occurs outside the hood, evacuate the immediate 5-foot radius for 15 minutes to allow aerosolized particulates to settle.

  • Wet-Wiping Technique: Do NOT sweep. Dampen a highly absorbent pad with a 10% ethanol/water solution.

    • Validation Check: The solvent reduces the surface tension, trapping the hydrophobic pyrazole crystals in the liquid matrix rather than pushing them into the air.

  • Containment: Wipe from the perimeter of the spill toward the center.

  • Secondary Cleaning: Wash the area with standard laboratory detergent to remove any residual ester films.

Disposal & Environmental Logistics

Pyrazole derivatives exhibit environmental persistence and aquatic toxicity. They must not enter standard municipal waste streams.

  • Waste Segregation: Collect all contaminated Kimwipes, weigh boats, and PPE in a designated, clearly labeled "Hazardous Solid Organic Waste" container.

  • Solvent Compatibility: If the compound was dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), ensure the liquid waste is segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, respectively.

  • Destruction Method: The standard disposal route is high-temperature incineration (>1000°C) by a certified environmental vendor, which completely oxidizes the pyrazole ring into CO₂, H₂O, and NOₓ gases.

Process Visualization

The following diagram maps the logical flow of handling operations, incorporating our self-validating checks and spill response pathways.

Workflow N1 Pre-Operation: Verify Hood Flow (>100 fpm) N2 PPE Donning: Nitrile, Goggles, Nomex N1->N2 N3 Material Transfer: Anti-static Weighing N2->N3 N4 Aerosolization Detected? N3->N4 N5 Evacuate & Allow Settling (15 mins) N4->N5 Yes (Visual Dust) N6 Reaction Setup: Inert Atmosphere (N2/Ar) N4->N6 No N7 Waste Segregation: Incineration Protocol N5->N7 N6->N7

Fig 1: Safe handling and aerosolization response workflow for pyrazole-5-carboxylate derivatives.

References

  • [2] Scientific Research Publishing (SCIRP). [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. Available at: [Link]

  • [4] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • [5] Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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